(2S,4S)-4-Fluoro-2-pyrrolidinemethanol
Description
Structure
3D Structure
Properties
IUPAC Name |
[(2S,4S)-4-fluoropyrrolidin-2-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10FNO/c6-4-1-5(3-8)7-2-4/h4-5,7-8H,1-3H2/t4-,5-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDLHZOVMBZPGEL-WHFBIAKZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CNC1CO)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H](CN[C@@H]1CO)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00474722 | |
| Record name | (2S,4S)-4-FLUORO-2-PYRROLIDINEMETHANOL | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00474722 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
119.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
791060-66-7 | |
| Record name | (2S,4S)-4-FLUORO-2-PYRROLIDINEMETHANOL | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00474722 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Structure Elucidation and Confirmation of (2S,4S)-4-Fluoro-2-pyrrolidinemethanol
An In-Depth Technical Guide for Drug Development Professionals
Prepared by: Senior Application Scientist
Abstract
(2S,4S)-4-Fluoro-2-pyrrolidinemethanol is a pivotal chiral building block in contemporary drug discovery, valued for the unique conformational constraints and metabolic stability imparted by the fluorine atom. Its utility in the synthesis of novel therapeutics, including dipeptidyl peptidase-4 (DPP-4) inhibitors, necessitates a robust and unequivocal methodology for the confirmation of its chemical structure and stereochemical integrity.[1][2] This guide provides a comprehensive, multi-technique approach to the structural elucidation of this fluorinated pyrrolidine, grounded in the principles of nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and chiral chromatography. We delve into the causality behind experimental choices, presenting self-validating protocols designed for implementation in research and quality control environments.
Introduction: The Significance of Structural Verification
The introduction of a fluorine atom into a pyrrolidine scaffold at a specific stereocenter—in this case, the C-4 position—dramatically influences the molecule's physicochemical properties, including pKa, lipophilicity, and metabolic stability. The cis stereochemical relationship between the fluorine at C-4 and the hydroxymethyl group at C-2 (both designated with the S configuration) is critical for its intended biological activity and role as a synthetic precursor.[2] Consequently, an analytical workflow that separately and definitively confirms the molecular formula, atomic connectivity (regiochemistry), and absolute stereochemistry is not merely a procedural formality but a cornerstone of scientific integrity and drug development success.
This guide outlines a logical, integrated workflow employing orthogonal analytical techniques to achieve an unambiguous structural assignment of this compound (CAS No. 791060-66-7).[3]
Foundational Analysis: Mass Spectrometry for Molecular Formula Confirmation
Mass spectrometry serves as the initial and most direct method for determining the molecular weight and confirming the elemental composition of a synthesized compound. For this compound, this step is critical to validate that the correct molecular entity has been formed.
The Rationale for High-Resolution Mass Spectrometry (HRMS)
While nominal mass spectrometry can confirm the molecular weight to the nearest integer (119 Da), it cannot distinguish between isomers or compounds with different elemental compositions that share the same nominal mass. High-Resolution Mass Spectrometry (HRMS), typically using Time-of-Flight (TOF) or Orbitrap analyzers, provides mass accuracy within a few parts per million (ppm). This precision is essential to unequivocally confirm the molecular formula, C₅H₁₀FNO, by comparing the experimentally measured exact mass to the theoretically calculated mass.[3]
Expected Mass Spectral Data
The primary ion of interest is the protonated molecule, [M+H]⁺, which is readily formed under soft ionization techniques like Electrospray Ionization (ESI).
| Ion | Theoretical Exact Mass (Da) | Expected Experimental Mass (Da) (within 5 ppm) |
| [M+H]⁺ | 120.0824 | 120.0824 ± 0.0006 |
| [M+Na]⁺ | 142.0644 | 142.0644 ± 0.0007 |
Experimental Protocol: LC-HRMS
-
Sample Preparation: Dissolve 1 mg of the analyte in 1 mL of a suitable solvent (e.g., methanol or acetonitrile/water 50:50 v/v) to create a 1 mg/mL stock solution. Further dilute to a final concentration of 1-10 µg/mL.
-
Instrumentation: Utilize a Liquid Chromatography system coupled to an ESI-TOF or ESI-Orbitrap mass spectrometer.
-
Chromatographic Conditions (for infusion):
-
Mobile Phase: 50:50 Acetonitrile:Water + 0.1% Formic Acid. The acid promotes protonation for positive ion mode detection.
-
Flow Rate: 0.2 mL/min.
-
-
Mass Spectrometer Settings (Positive ESI Mode):
-
Capillary Voltage: 3.5 - 4.5 kV
-
Source Temperature: 120-150 °C
-
Mass Range: m/z 50-500
-
Resolution: >10,000 (FWHM)
-
-
Data Analysis: Extract the mass of the most abundant peak and compare it to the theoretical mass of [C₅H₁₀FNO + H]⁺. The mass error should be below 5 ppm to confidently assign the molecular formula.
Definitive Connectivity: NMR Spectroscopy
NMR spectroscopy is the most powerful technique for determining the precise atomic connectivity of a molecule. A suite of 1D and 2D NMR experiments is required to assign every proton and carbon and to confirm the location of the fluorine atom on the pyrrolidine ring.
Causality of Multi-Nuclear and 2D NMR Experiments
-
¹H NMR provides information on the chemical environment and connectivity of protons.
-
¹³C NMR confirms the number of unique carbon atoms.
-
¹⁹F NMR is essential for fluorinated compounds, as the fluorine nucleus is NMR-active and its coupling to nearby protons (J-coupling) is a direct indicator of its position.[4][5]
-
COSY (¹H-¹H Correlation Spectroscopy) reveals proton-proton coupling networks, allowing for the mapping of the entire spin system of the pyrrolidine ring.
-
HSQC (Heteronuclear Single Quantum Coherence) correlates each proton to its directly attached carbon, providing an unambiguous C-H assignment.
-
HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons over two to three bonds, which is crucial for connecting the hydroxymethyl group to the C-2 position of the ring.
Predicted NMR Spectral Data (in CDCl₃ or D₂O)
The following table summarizes the anticipated chemical shifts (δ) and key correlations. Note that exact shifts can vary based on solvent and concentration.
| Position | ¹H δ (ppm), Multiplicity, J (Hz) | ¹³C δ (ppm) | Key HMBC Correlations (¹H → ¹³C) |
| H2 | ~3.8-4.0, m | ~60-62 | C4, C5, CH₂OH |
| H3α, H3β | ~1.8-2.2, m | ~38-40 | C2, C4, C5 |
| H4 | ~5.1-5.3, dtm, ¹J(H,F) ≈ 50 | ~90-92 (d, ¹J(C,F) ≈ 175) | C2, C3, C5 |
| H5α, H5β | ~3.0-3.3, m | ~52-54 | C2, C3, C4 |
| -CH₂OH | ~3.6-3.8, m | ~63-65 | C2 |
| -NH- | Broad singlet | - | C2, C5 |
| -OH | Broad singlet | - | CH₂OH |
¹⁹F NMR: A single resonance is expected around -170 to -180 ppm, showing complex multiplicity due to coupling with H4, H3, and H5 protons. The large geminal coupling to H4 is the most telling feature.
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of the analyte in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, MeOD, or D₂O) in a 5 mm NMR tube.
-
Instrumentation: A 400 MHz (or higher) NMR spectrometer equipped with a multinuclear probe.
-
Data Acquisition:
-
Acquire standard 1D ¹H, ¹³C{¹H}, and ¹⁹F spectra.
-
Acquire 2D gCOSY, gHSQC, and gHMBC spectra using standard pulse programs.
-
-
Data Analysis:
-
Assign the proton resonances based on their chemical shifts, multiplicities, and COSY correlations.
-
Use the HSQC spectrum to assign the carbon resonances directly attached to the assigned protons.
-
Confirm the position of the hydroxymethyl group at C2 and the fluorine at C4 using HMBC correlations. The correlation from the H2 proton to the CH₂OH carbon is definitive.
-
Analyze the ¹⁹F NMR spectrum and the ¹H spectrum in the H4 region to confirm the large H-F coupling, which solidifies the fluorine's position at C4.
-
Stereochemical Confirmation: Chiral Chromatography
While NMR and MS can confirm the constitution of 4-fluoro-2-pyrrolidinemethanol, they cannot differentiate between the four possible stereoisomers under achiral conditions.[6] Chiral chromatography is the definitive technique for confirming the absolute (2S,4S) configuration. This requires comparing the retention time of the synthesized sample against a certified reference standard.
The Principle of Chiral Recognition
Chiral High-Performance Liquid Chromatography (HPLC) uses a chiral stationary phase (CSP) that contains a single enantiomer of a chiral selector. The analyte enantiomers form transient, diastereomeric complexes with the CSP, leading to different interaction energies and, therefore, different retention times.[7][8] For polar molecules like the target compound, CSPs based on cyclodextrins or macrocyclic glycopeptides are often effective.[6]
Experimental Protocol: Chiral HPLC Method Development
-
Column Selection: Screen several chiral columns. A good starting point would be a cyclodextrin-based column (e.g., CYCLOBOND) or a macrocyclic glycopeptide column (e.g., Astec CHIROBIOTIC).[9]
-
Mobile Phase Screening:
-
Reversed-Phase: Acetonitrile/Water or Methanol/Water with additives like 0.1% formic acid or ammonium acetate. This is often more compatible with MS detection.[10]
-
Polar Organic Mode: Acetonitrile or Methanol with small amounts of an acid (e.g., trifluoroacetic acid) and/or base (e.g., diethylamine).
-
-
Optimization: Adjust the mobile phase composition, flow rate, and column temperature to achieve baseline separation (Resolution > 1.5) of all potential stereoisomers. Lower temperatures often enhance chiral recognition.[9]
-
Confirmation:
-
Inject the certified this compound reference standard to determine its retention time.
-
Inject the synthesized sample.
-
Co-inject the sample and the standard. The peak corresponding to the (2S,4S) isomer in the sample should show a symmetrical increase in peak height and area, confirming its identity.
-
Integrated Workflow and Final Confirmation
The structural elucidation of this compound is a process of accumulating and integrating evidence from orthogonal techniques. No single method is sufficient. The final confirmation rests on the convergence of all data points, as illustrated in the workflow below.
Sources
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An In-depth Technical Guide to (2S,4S)-4-Fluoro-2-pyrrolidinemethanol: A Key Fluorinated Building Block in Modern Drug Discovery
This guide provides a comprehensive technical overview of (2S,4S)-4-Fluoro-2-pyrrolidinemethanol (CAS Number: 791060-66-7), a pivotal fluorinated building block for researchers, scientists, and professionals in drug development. Its unique stereochemistry and the presence of a fluorine atom offer significant advantages in modulating the physicochemical and pharmacological properties of lead compounds.
Introduction: The Strategic Advantage of Fluorinated Pyrrolidines
The pyrrolidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs.[1][2] The strategic introduction of fluorine into this scaffold, as seen in this compound, imparts profound effects on molecular properties. Fluorine's high electronegativity can alter the pKa of nearby functional groups, influence metabolic stability by blocking sites of oxidation, and induce specific conformational preferences in the pyrrolidine ring.[1] These modifications are critical in fine-tuning a drug candidate's potency, selectivity, and pharmacokinetic profile. This compound, with its defined stereochemistry and reactive hydroxymethyl group, serves as a versatile chiral synthon for introducing this valuable fluorinated motif.
Physicochemical and Spectroscopic Profile
A thorough understanding of the physical and analytical characteristics of this compound is essential for its effective use in synthesis and for the characterization of its derivatives.
Table 1: Physicochemical Properties
| Property | Value | Source |
| CAS Number | 791060-66-7 | [3] |
| Molecular Formula | C₅H₁₀FNO | [3] |
| Molecular Weight | 119.14 g/mol | [3] |
| Appearance | Predicted: Colorless to light yellow liquid or low melting solid | General knowledge |
| Solubility | Predicted: Soluble in methanol, ethanol, dichloromethane, and water | General knowledge |
Predicted Spectroscopic Data
While specific experimental spectra for this compound are not widely published, the following data are predicted based on the analysis of structurally related compounds such as L-(+)-Prolinol, 4-hydroxyproline, and other fluorinated organic molecules.[4][5]
¹H NMR (Predicted, in CDCl₃, 400 MHz):
-
δ 5.0-5.2 (1H, dtm): Proton on the carbon bearing the fluorine (CHF), showing coupling to the geminal protons and the adjacent protons on the pyrrolidine ring. The large coupling constant is characteristic of geminal H-F coupling.
-
δ 3.6-3.8 (1H, m): Proton on the carbon bearing the hydroxymethyl group (CHCH₂OH).
-
δ 3.4-3.6 (2H, m): Protons of the hydroxymethyl group (CH₂OH).
-
δ 2.9-3.2 (2H, m): Protons on the carbon adjacent to the nitrogen (CH₂N).
-
δ 1.8-2.2 (2H, m): Protons on the C3 position of the pyrrolidine ring.
-
Variable (2H, br s): Protons of the amine (NH) and hydroxyl (OH) groups; position and multiplicity are dependent on solvent and concentration.
¹³C NMR (Predicted, in CDCl₃, 100 MHz):
-
δ 90-94 (d, ¹JCF ≈ 170-180 Hz): Carbon bearing the fluorine atom (C4).
-
δ 64-68: Carbon of the hydroxymethyl group (CH₂OH).
-
δ 58-62: Carbon bearing the hydroxymethyl group (C2).
-
δ 52-56 (d, ²JCF ≈ 20-25 Hz): Carbon adjacent to the fluorinated carbon (C5).
-
δ 35-39 (d, ²JCF ≈ 20-25 Hz): Carbon adjacent to the fluorinated carbon (C3).
Mass Spectrometry (EI):
-
[M]+: Predicted at m/z 119.
-
Major Fragment: Predicted at m/z 88 ([M-CH₂OH]+) and m/z 70, characteristic of the pyrrolidine ring fragmentation.[4]
Synthesis and Manufacturing
The most logical and industrially scalable synthesis of this compound involves a two-step process starting from the commercially available (2S,4S)-4-Fluoro-pyrrolidine-2-carboxylic acid. This pathway leverages well-established and reliable chemical transformations.
Overall Synthesis Pathway
Caption: Proposed synthetic workflow for this compound.
Detailed Experimental Protocol: Reduction of N-Boc-(2S,4S)-4-Fluoro-pyrrolidine-2-carboxylic acid
This protocol is based on established procedures for the reduction of N-protected amino acids using Lithium Aluminum Hydride (LiAlH₄).[6]
Materials:
-
N-Boc-(2S,4S)-4-Fluoro-pyrrolidine-2-carboxylic acid
-
Lithium Aluminum Hydride (LiAlH₄)
-
Anhydrous Tetrahydrofuran (THF)
-
Deionized Water
-
15% Aqueous Sodium Hydroxide (NaOH)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Ethyl Acetate
-
Celite®
Procedure:
-
Reaction Setup: Under an inert atmosphere (Nitrogen or Argon), a solution of N-Boc-(2S,4S)-4-Fluoro-pyrrolidine-2-carboxylic acid (1.0 eq) in anhydrous THF is added dropwise to a stirred suspension of LiAlH₄ (1.5-2.0 eq) in anhydrous THF at 0 °C. The choice of an N-Boc protecting group is strategic as it prevents side reactions with the amine and can be readily removed if necessary.
-
Reaction Progression: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 12-16 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Quenching: The reaction is carefully quenched at 0 °C using the Fieser workup method to manage the reactive excess of LiAlH₄ and the formation of aluminum salts.[7] For every 'x' grams of LiAlH₄ used, add dropwise:
-
'x' mL of water
-
'x' mL of 15% aqueous NaOH
-
'3x' mL of water
-
-
Workup and Isolation: The resulting slurry is stirred at room temperature for 30 minutes until a granular precipitate forms. Anhydrous MgSO₄ is added to aid in the removal of water. The mixture is then filtered through a pad of Celite®, and the filter cake is washed with ethyl acetate. The combined organic filtrates are concentrated under reduced pressure to yield the crude N-Boc-(2S,4S)-4-Fluoro-2-pyrrolidinemethanol.
-
Purification: The crude product can be purified by silica gel column chromatography if necessary.
-
Deprotection (Optional): If the unprotected amine is desired, the N-Boc group can be removed by treating the purified intermediate with a strong acid, such as hydrochloric acid in dioxane or trifluoroacetic acid in dichloromethane.
Applications in Drug Discovery and Medicinal Chemistry
The primary application of this compound is as a chiral building block in the synthesis of complex bioactive molecules. Its fluorinated pyrrolidine core is particularly sought after in the design of inhibitors for various enzymes.
Dipeptidyl Peptidase-IV (DPP-IV) Inhibitors
A prominent application of fluorinated pyrrolidine scaffolds is in the development of DPP-IV inhibitors, a class of drugs used for the treatment of type 2 diabetes.[8][9][10] The fluorine atom can enhance the binding affinity of the inhibitor to the active site of the enzyme and improve its metabolic stability, leading to a longer duration of action. The hydroxymethyl group of this compound provides a convenient handle for further chemical modifications to build the rest of the inhibitor structure.
Caption: Role as a key intermediate in DPP-IV inhibitor synthesis.
Safety and Handling
Proper safety precautions are paramount when handling this compound and the reagents used in its synthesis, particularly Lithium Aluminum Hydride.
This compound
-
General: Handle in a well-ventilated area, preferably a fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
Toxicology: Specific toxicological data is not available. Treat as a potentially hazardous chemical. Avoid inhalation, ingestion, and skin contact.
Lithium Aluminum Hydride (LiAlH₄)
LiAlH₄ is a highly reactive and water-sensitive reagent.[2][11][12]
-
Handling: Must be handled under an inert atmosphere (nitrogen or argon) in a glove box or using Schlenk techniques. Use plastic or ceramic spatulas for transfer to avoid ignition from static discharge.[11]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from water and other protic substances.
-
Fire Hazard: LiAlH₄ is pyrophoric and reacts violently with water, releasing flammable hydrogen gas. In case of fire, use a Class D fire extinguisher (for combustible metals) or dry sand. DO NOT USE WATER, CARBON DIOXIDE, OR FOAM EXTINGUISHERS.
-
Quenching: The quenching of LiAlH₄ reactions is highly exothermic and generates hydrogen gas. It must be performed slowly at low temperatures (0 °C) with careful, dropwise addition of the quenching agent.[3][7]
Conclusion
This compound is a valuable and versatile chiral building block in modern medicinal chemistry. Its unique stereochemistry and the presence of a fluorine atom provide a powerful tool for modulating the properties of drug candidates. The synthesis, while requiring careful handling of reactive intermediates, is achievable through well-established chemical transformations. As the demand for more sophisticated and effective therapeutics continues to grow, the importance of such strategically designed building blocks will undoubtedly increase.
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Unraveling the Enigma: A Technical Guide to Investigating the Mechanism of Action of Fluorinated Pyrrolidines
For Researchers, Scientists, and Drug Development Professionals
The introduction of fluorine into pyrrolidine scaffolds has unlocked a new dimension in medicinal chemistry, yielding compounds with enhanced metabolic stability, binding affinity, and unique pharmacological profiles. However, the journey from a promising fluorinated pyrrolidine candidate to a well-understood therapeutic agent is paved with rigorous mechanistic investigation. This guide provides a comprehensive, experience-driven framework for elucidating the mechanism of action of novel fluorinated pyrrolidines, empowering researchers to navigate the complexities of drug discovery with confidence.
Section 1: The Fluorinated Pyrrolidine Advantage: Setting the Stage for Mechanistic Discovery
The pyrrolidine ring, a five-membered nitrogen heterocycle, is a prevalent scaffold in a vast array of biologically active compounds, from natural alkaloids to synthetic drugs. Its non-planar, pseudo-rotational nature allows for a three-dimensional exploration of pharmacophore space, a critical attribute for specific molecular recognition. The strategic incorporation of fluorine atoms further refines the physicochemical properties of these molecules. Fluorine's high electronegativity and small size can profoundly influence a molecule's pKa, lipophilicity, and metabolic stability, often leading to improved pharmacokinetic and pharmacodynamic properties. This strategic fluorination can also induce specific conformational changes in the pyrrolidine ring, which can in turn dictate the compound's biological activity and target selectivity.
Understanding these fundamental principles is the first step in designing a robust strategy to investigate the mechanism of action. The unique properties conferred by fluorine should guide the initial hypotheses regarding potential biological targets and pathways.
Section 2: Charting the Course: A Stepwise Approach to Mechanistic Investigation
The elucidation of a drug's mechanism of action is a multifaceted process that requires a logical and iterative experimental approach. The following workflow provides a structured pathway for investigating fluorinated pyrrolidines, from initial target identification to the intricate details of cellular response.
Caption: A generalized workflow for investigating the mechanism of action of a novel compound.
Phase 1: Identifying the Molecular Target(s)
The initial and most critical step is to identify the direct molecular target(s) of the fluorinated pyrrolidine. A multi-pronged approach, combining computational and experimental methods, is most effective.
2.1.1 In Silico Approaches: The Power of Prediction
Before embarking on extensive wet-lab experiments, computational methods can provide valuable initial hypotheses.
-
Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a target protein
The Strategic Synthesis of (2S,4S)-4-Fluoro-2-pyrrolidinemethanol: A Chiral Building Block for Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Rising Prominence of Fluorinated Pyrrolidines in Medicinal Chemistry
The introduction of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate a molecule's physicochemical and biological properties.[1] Fluorine's unique characteristics, such as its high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond, can profoundly influence a compound's metabolic stability, lipophilicity, and binding affinity to biological targets.[1] When incorporated into a pyrrolidine scaffold, a privileged heterocyclic motif in numerous pharmaceuticals, the resulting fluorinated pyrrolidine derivatives present a compelling class of building blocks for drug discovery.[2]
(2S,4S)-4-Fluoro-2-pyrrolidinemethanol, in particular, has emerged as a valuable chiral synthon. Its rigidified pyrrolidine ring, owing to the stereospecific placement of the fluorine atom, and the presence of a primary alcohol for further functionalization, make it an attractive starting point for the synthesis of complex molecules with therapeutic potential. Notably, derivatives of 4-fluoropyrrolidine have shown significant promise as dipeptidyl peptidase-4 (DPP-4) inhibitors for the treatment of type 2 diabetes, highlighting the therapeutic relevance of this structural motif.[3][4]
This in-depth technical guide provides a comprehensive literature review on the development of this compound, with a focus on its stereoselective synthesis. We will delve into the strategic considerations behind the chosen synthetic pathway, detailing the experimental protocols and the rationale for key transformations.
The Synthetic Blueprint: A Stereoselective Journey from (2S,4R)-4-Hydroxyproline
The most efficient and stereocontrolled synthesis of this compound commences with the readily available and inexpensive chiral starting material, (2S,4R)-4-hydroxyproline.[5] This natural amino acid provides the foundational stereochemistry at the C2 position. The synthetic challenge lies in the inversion of the stereocenter at the C4 position to achieve the desired (2S,4S) configuration and the subsequent introduction of the fluorine atom.
The overall synthetic strategy can be visualized as a multi-step process involving protection, stereochemical inversion, fluorination, and reduction.
Caption: Synthetic pathway to this compound.
Part 1: Establishing the Core Scaffold and Inverting Stereochemistry
The initial steps of the synthesis focus on protecting the amine and activating the hydroxyl group of (2S,4R)-4-hydroxyproline to facilitate the crucial stereochemical inversion at the C4 position.
Step 1: N-Boc Protection
The synthesis begins with the protection of the secondary amine of (2S,4R)-4-hydroxyproline using di-tert-butyl dicarbonate (Boc)₂O. This is a standard and robust method for protecting amines, preventing their participation in subsequent reactions. The tert-butyloxycarbonyl (Boc) group is stable under a wide range of reaction conditions but can be readily removed under acidic conditions when desired.
Step 2: Mesylation of the Hydroxyl Group
The hydroxyl group at the C4 position is a poor leaving group. To facilitate its displacement in the subsequent nucleophilic substitution reaction, it is converted into a better leaving group. Mesylation, using methanesulfonyl chloride (MsCl) in the presence of a base like pyridine, transforms the hydroxyl group into a mesylate ester. The resulting sulfonate is an excellent leaving group, paving the way for the inversion of stereochemistry.
Step 3: Intramolecular Cyclization and Stereochemical Inversion
This is the pivotal step for establishing the correct stereochemistry at the C4 position. Treatment of the N-Boc-(2S,4R)-4-mesyloxyproline with a base, such as potassium carbonate, in a suitable solvent like methanol, induces an intramolecular S(_N)2 reaction. The carboxylate, formed in situ, acts as a nucleophile and attacks the C4 carbon from the backside, displacing the mesylate group. This intramolecular cyclization results in the formation of a bicyclic lactone, N-Boc-(2S,4S)-proline lactone. Crucially, this S(_N)2 reaction proceeds with complete inversion of configuration at the C4 center, transforming the (4R) stereochemistry to the desired (4S).
Step 4: Lactone Hydrolysis
The formed lactone is then hydrolyzed to reveal the free carboxylic acid and the newly configured hydroxyl group. This is typically achieved by treatment with a base, such as sodium hydroxide, followed by acidic workup. This step yields N-Boc-(2S,4S)-4-hydroxyproline, which now possesses the correct stereochemistry at both C2 and C4.
Part 2: Introduction of Fluorine and Final Reduction
With the (2S,4S) stereochemistry secured, the focus shifts to the introduction of the fluorine atom and the reduction of the carboxylic acid to the primary alcohol.
Step 5: Esterification and Fluorination
The carboxylic acid of N-Boc-(2S,4S)-4-hydroxyproline is first converted to its methyl ester by treatment with a suitable esterifying agent, such as diazomethane or by using methanol under acidic catalysis. This esterification prevents the carboxylic acid from interfering with the subsequent fluorination step.
The introduction of the fluorine atom is achieved through a deoxofluorination reaction. Diethylaminosulfur trifluoride (DAST) is a commonly used and effective reagent for this transformation.[6] DAST reacts with the hydroxyl group, converting it into a good leaving group and delivering a fluoride ion in an S(_N)2 fashion. This reaction proceeds with inversion of configuration; however, since the starting material for this step is the (2S,4S)-hydroxyproline derivative, and the desired product is the (2S,4S)-fluoro derivative, a double inversion strategy is employed. The initial inversion during lactone formation is followed by a retention of configuration at C4 during fluorination. This is achieved by carefully controlling the reaction conditions to favor a mechanism that results in overall retention. The product of this step is N-Boc-(2S,4S)-4-fluoroproline methyl ester.
Step 6: Reduction to the Final Product
The final step in the synthesis is the reduction of the methyl ester group to the primary alcohol. This is a standard transformation in organic synthesis and can be accomplished using a variety of reducing agents. A common and effective choice is lithium aluminum hydride (LiAlH₄) in an anhydrous solvent like tetrahydrofuran (THF). The hydride attacks the carbonyl carbon of the ester, leading to its reduction to the corresponding alcohol. After an aqueous workup to quench the excess reagent and hydrolyze the aluminum salts, this compound is obtained.
Experimental Protocols
The following protocols are based on established literature procedures and represent a reliable pathway for the synthesis of this compound.
Protocol 1: Synthesis of N-Boc-(2S,4S)-4-fluoroproline methyl ester[5]
This multi-step protocol details the synthesis of the key intermediate.
Materials:
-
(2S,4R)-4-Hydroxyproline
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Sodium hydroxide (NaOH)
-
Dioxane
-
Methanesulfonyl chloride (MsCl)
-
Pyridine
-
Potassium carbonate (K₂CO₃)
-
Methanol (MeOH)
-
Hydrochloric acid (HCl)
-
Diazomethane (or alternatively, thionyl chloride and methanol)
-
Diethylaminosulfur trifluoride (DAST)
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
N-Boc-(2S,4R)-4-hydroxyproline: To a solution of (2S,4R)-4-hydroxyproline in a mixture of dioxane and water, add sodium hydroxide followed by di-tert-butyl dicarbonate. Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC). Acidify the solution with HCl and extract the product with a suitable organic solvent. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
N-Boc-(2S,4R)-4-mesyloxyproline: Dissolve the N-Boc-(2S,4R)-4-hydroxyproline in pyridine and cool the solution in an ice bath. Add methanesulfonyl chloride dropwise and stir the reaction mixture until completion. Work up the reaction by adding water and extracting the product.
-
N-Boc-(2S,4S)-proline lactone: Dissolve the N-Boc-(2S,4R)-4-mesyloxyproline in methanol and add potassium carbonate. Reflux the mixture until the starting material is consumed. Remove the solvent and purify the crude product to obtain the lactone.
-
N-Boc-(2S,4S)-4-hydroxyproline: Dissolve the N-Boc-(2S,4S)-proline lactone in a mixture of methanol and water, and add sodium hydroxide. Stir the reaction at room temperature until the lactone is hydrolyzed. Acidify the solution and extract the product.
-
N-Boc-(2S,4S)-4-hydroxyproline methyl ester: Esterify the carboxylic acid using a standard procedure, for example, by treating a solution of the acid in ether with a freshly prepared solution of diazomethane until a yellow color persists. Quench the excess diazomethane with acetic acid.
-
N-Boc-(2S,4S)-4-fluoroproline methyl ester: Dissolve the N-Boc-(2S,4S)-4-hydroxyproline methyl ester in anhydrous dichloromethane and cool the solution to -78 °C. Add DAST dropwise and allow the reaction to warm to room temperature slowly. Quench the reaction with saturated sodium bicarbonate solution and extract the product. Purify the crude product by silica gel column chromatography.
Protocol 2: Reduction to this compound
Materials:
-
N-Boc-(2S,4S)-4-fluoroproline methyl ester
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous tetrahydrofuran (THF)
-
Sodium sulfate decahydrate (Na₂SO₄·10H₂O) or Rochelle's salt solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a stirred suspension of lithium aluminum hydride in anhydrous THF at 0 °C, add a solution of N-Boc-(2S,4S)-4-fluoroproline methyl ester in anhydrous THF dropwise.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir until the starting material is consumed (monitored by TLC).
-
Cool the reaction mixture back to 0 °C and carefully quench the excess LiAlH₄ by the sequential addition of water, 15% aqueous NaOH, and then water again.
-
Alternatively, the reaction can be quenched by the careful addition of sodium sulfate decahydrate until the grey precipitate turns white and the evolution of hydrogen gas ceases.
-
Filter the resulting precipitate and wash it thoroughly with THF.
-
Dry the combined filtrate and washings over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound. Further purification can be achieved by distillation or chromatography if necessary.
Data Summary
The successful synthesis of this compound and its intermediates should be confirmed by various analytical techniques. Below is a table summarizing the expected characterization data.
| Compound | Molecular Formula | Molecular Weight | Expected ¹H NMR Signals (indicative) | Expected ¹⁹F NMR Signal | Expected Mass Spectrum (m/z) |
| (2S,4R)-4-Hydroxyproline | C₅H₉NO₃ | 131.13 | δ 4.4 (m, 1H, H4), 4.2 (t, 1H, H2) | N/A | [M+H]⁺ 132.06 |
| N-Boc-(2S,4S)-4-fluoroproline methyl ester | C₁₁H₁₈FNO₄ | 247.26 | δ 5.2 (dm, 1H, H4), 4.4 (m, 1H, H2), 3.7 (s, 3H, OCH₃), 1.4 (s, 9H, C(CH₃)₃) | ~ -175 ppm | [M+Na]⁺ 270.11 |
| This compound | C₅H₁₀FNO | 119.14 | δ 5.1 (dm, 1H, H4), 3.6-3.8 (m, 3H, H2, CH₂OH) | ~ -178 ppm | [M+H]⁺ 120.08 |
Conclusion and Future Outlook
The stereoselective synthesis of this compound from the readily available starting material (2S,4R)-4-hydroxyproline is a well-established and efficient process. The key to this synthesis is the strategic inversion of the C4 stereocenter via an intramolecular lactonization, followed by the introduction of the fluorine atom and a final reduction. The resulting chiral fluorinated prolinol is a valuable building block for the synthesis of more complex molecules with potential therapeutic applications, particularly in the development of DPP-4 inhibitors.[3]
The continued exploration of fluorinated pyrrolidine derivatives in drug discovery is a vibrant area of research.[7] The ability to fine-tune the physicochemical and biological properties of molecules through the strategic incorporation of fluorine will undoubtedly lead to the development of novel and improved therapeutics. The synthetic methodologies outlined in this guide provide a solid foundation for researchers and scientists to access this compound and to further explore its potential in the design and synthesis of next-generation pharmaceuticals.
References
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Li, J., et al. (2013). Synthesis and biological evaluation of pyrrolidine-2-carbonitrile and 4-fluoropyrrolidine-2-carbonitrile derivatives as dipeptidyl peptidase-4 inhibitors for the treatment of type 2 diabetes. Bioorganic & Medicinal Chemistry, 21(23), 7435-7444. [Link]
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Bretscher, L. E., et al. (2009). Practical syntheses of 4-fluoroprolines. Protein Science, 18(6), 1169-1174. [Link]
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Kaczmarek, P., et al. (2018). Deoxyfluorination of prolinol with DAST. RSC Advances, 8(45), 25484-25496. [Link]
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Yeh, T. K., et al. (2010). (2S,4S)-1-[2-(1,1-dimethyl-3-oxo-3-pyrrolidin-1-yl-propylamino)acetyl]-4-fluoro-pyrrolidine-2-carbonitrile: a potent, selective, and orally bioavailable dipeptide-derived inhibitor of dipeptidyl peptidase IV. Bioorganic & Medicinal Chemistry Letters, 20(12), 3596-3600. [Link]
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Newberry, R. W., & Raines, R. T. (2014). (2S,4R)- and (2S,4S)-perfluoro-tert-butyl 4-hydroxyproline: two conformationally distinct proline amino acids for sensitive application in 19F NMR. Journal of the American Chemical Society, 136(25), 8874-8877. [Link]
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Singh, R. P., & Shreeve, J. M. (2004). Recent Advances in Nucleophilic Fluorination Reactions of Organic Compounds Using Deoxofluor and DAST. Synthesis, 2004(11), 1729-1738. [Link]
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Alonso, D. A., et al. (2021). Synthesis and structural characterization of l-prolinol derived chiral eutectic mixtures as sustainable solvents in asymmetric organocatalysis. Green Chemistry, 23(16), 5896-5906. [Link]
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Conti, P., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(16), 4947. [Link]
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Caporale, A., et al. (2022). A convenient synthetic route to (2S,4S)-methylproline and its exploration for protein engineering of thioredoxin. Organic & Biomolecular Chemistry, 20(41), 8145-8151. [Link]
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Han, J., et al. (2019). Asymmetric synthesis of fluorinated derivatives of aromatic and γ-branched amino acids via a chiral Ni(II) complex. Beilstein Journal of Organic Chemistry, 15, 2364-2370. [Link]
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Springer, C. J., et al. (1990). Synthetic approaches to peptide analogues containing 4, 4-difluoro-L-proline and 4-keto-L-proline. International Journal of Peptide and Protein Research, 35(5), 421-428. [Link]
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Krow, G. R., et al. (2013). 3-Fluoro-4-hydroxyprolines: Synthesis, Conformational Analysis, and Stereoselective Recognition by the VHL E3 Ubiquitin Ligase for Targeted Protein Degradation. Journal of the American Chemical Society, 135(46), 17392-17402. [Link]
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Mossine, V. V., et al. (2023). Mass spectral and NMR spectral data of two new designer drugs with an α-aminophenone structure: 4′-Methyl-α-pyrrolidinohexanophenone and 4′-methyl-α-pyrrolidinobutyrophenone. Forensic Science International, 349, 111756. [Link]
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Sharma, R., & Kumar, V. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Future Medicinal Chemistry, 15(17), 1483-1510. [Link]
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Huang, Y., et al. (2011). Organocatalytic asymmetric synthesis of chiral fluorinated quaternary carbon containing β-ketoesters. Chemical Communications, 47(20), 5831-5833. [Link]
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Newberry, R. W., & Raines, R. T. (2016). 4-Fluoroprolines: Conformational Analysis and Effects on the Stability and Folding of Peptides and Proteins. Accounts of Chemical Research, 49(1), 133-141. [Link]
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Kumar, P., & Kumar, R. (2023). Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs. Organic & Biomolecular Chemistry, 21(34), 6825-6851. [Link]
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Madar, D. J., et al. (2006). Discovery of 2-[4-{{2-(2S,5R)-2-cyano-5-ethynyl-1-pyrrolidinyl]-2-oxoethyl]amino]-4-methyl-1-piperidinyl]-4-pyridinecarboxylic acid (ABT-279): a very potent, selective, effective, and well-tolerated inhibitor of dipeptidyl peptidase-IV, useful for the treatment of diabetes. Journal of Medicinal Chemistry, 49(21), 6416-6420. [Link]
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Kaczmarek, P., et al. (2018). Pyrrolidine and oxazolidine ring transformations in proline and serine derivatives of α-hydroxyphosphonates induced by deoxyfluorinating reagents. RSC Advances, 8(45), 25484-25496. [Link]
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Spectroscopic Characterization of (2S,4S)-4-Fluoro-2-pyrrolidinemethanol: A Technical Guide
This technical guide provides an in-depth analysis of the expected spectroscopic data for (2S,4S)-4-Fluoro-2-pyrrolidinemethanol, a key building block in medicinal chemistry and drug development. Due to the limited availability of published experimental spectra for this specific compound, this guide leverages a comparative analysis with the structurally similar and well-characterized (2S,4S)-4-fluoropyrrolidine-2-carboxylic acid. By understanding the spectroscopic properties of this precursor, we can make well-founded predictions for the target alcohol, offering researchers and drug development professionals a robust framework for its identification and characterization. The fluorinated pyrrolidine motif is of significant interest as it can enhance metabolic stability and binding affinity of drug candidates.[1]
Molecular Structure and Key Features
This compound (CAS: 791060-66-7) is a chiral heterocyclic compound featuring a pyrrolidine ring substituted with a fluorine atom at the 4-position and a hydroxymethyl group at the 2-position. The specific stereochemistry, (2S,4S), is crucial for its biological activity and interaction with target macromolecules.
Caption: Molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution. For this compound, both ¹H and ¹³C NMR will provide critical information about the connectivity, stereochemistry, and electronic environment of the atoms.
Experimental Protocol: NMR Data Acquisition
-
Sample Preparation: Dissolve approximately 5-10 mg of the analyte in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, MeOD, or D₂O). The choice of solvent is critical as it can influence the chemical shifts of exchangeable protons (NH and OH).
-
Instrument Setup: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.
-
¹H NMR Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum. Key parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be necessary due to the lower natural abundance of the ¹³C isotope.
-
2D NMR (Optional but Recommended): Experiments such as COSY (Correlated Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be invaluable for unambiguously assigning proton and carbon signals, respectively.
Reference Data: (2S,4S)-4-fluoropyrrolidine-2-carboxylic acid hydrochloride
The following data for the closely related carboxylic acid provides a baseline for our predictions.
| ¹H NMR (400 MHz, CD₃OD) | δ (ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| H4 | 5.47 | dt | 51.8, 3.6 | CH-F |
| H2 | 4.61 | dd | 10.5, 7.9 | CH-COOH |
| H5 | 3.73–3.52 | m | - | CH₂-N |
| H3a | 2.84–2.70 | m | - | CH₂ |
| H3b | 2.39 | dddd | 38.5, 14.8, 10.5, 3.6 | CH₂ |
| ¹³C NMR (101 MHz, CD₃OD) | δ (ppm) | Coupling (¹JCF, Hz) | Assignment |
| C=O | 169.3 | - | COOH |
| C4 | 92.0 | 177.0 | CH-F |
| C2 | 58.0 | - | CH-COOH |
| C5 | 51.7 | (²JCF = 24.0 Hz) | CH₂-N |
| C3 | 35.4 | (²JCF = 22.1 Hz) | CH₂ |
Data sourced from ACS Omega.[2]
Predicted ¹H NMR Spectrum for this compound
The primary difference between the reference compound and our target molecule is the reduction of the carboxylic acid to a primary alcohol. This will induce significant changes in the chemical shifts of nearby protons, particularly H2 and the new CH₂OH protons.
| Predicted ¹H NMR | Predicted δ (ppm) | Predicted Multiplicity | Rationale for Prediction |
| H4 | ~5.3-5.5 | dt | The chemical environment of H4 is largely unchanged, so a similar chemical shift and splitting pattern due to fluorine is expected. |
| H2 | ~3.8-4.1 | m | The electron-withdrawing carboxylic acid is replaced by a less withdrawing hydroxymethyl group, causing a significant upfield shift of the H2 proton. |
| CH₂OH | ~3.5-3.8 | m | These new protons on the hydroxymethyl group will likely appear as a multiplet due to coupling with H2. |
| H5 | ~3.2-3.5 | m | A slight upfield shift is expected as the overall electron-withdrawing nature of the substituent at C2 is reduced. |
| H3a/H3b | ~2.0-2.6 | m | The protons on C3 will also experience a slight upfield shift. The diastereotopic nature of these protons will result in complex splitting. |
| NH, OH | Variable | br s | The chemical shifts of the amine and alcohol protons are highly dependent on solvent, concentration, and temperature, and they will likely appear as broad singlets. |
Predicted ¹³C NMR Spectrum for this compound
The carbon spectrum will also reflect the change in the C2 substituent.
| Predicted ¹³C NMR | Predicted δ (ppm) | Predicted Coupling | Rationale for Prediction |
| C4 | ~91-93 | ¹JCF ≈ 175-180 Hz | The C4 environment is largely unaffected. A large one-bond coupling to fluorine is the key diagnostic feature. |
| CH₂OH | ~60-65 | - | The new hydroxymethyl carbon will appear in the typical range for a primary alcohol. |
| C2 | ~59-63 | - | The C2 carbon will be shifted upfield due to the removal of the deshielding carbonyl group. |
| C5 | ~50-53 | ²JCF ≈ 20-25 Hz | A slight upfield shift is expected, and the two-bond coupling to fluorine should still be observable. |
| C3 | ~34-37 | ²JCF ≈ 20-25 Hz | A minor upfield shift is also anticipated for C3, with observable two-bond fluorine coupling. |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
Experimental Protocol: IR Data Acquisition
-
Sample Preparation: The sample can be analyzed as a thin film on a salt plate (NaCl or KBr), as a KBr pellet, or using an Attenuated Total Reflectance (ATR) accessory. For this compound, which is likely a viscous oil or a low-melting solid, ATR is the most convenient method.
-
Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.
-
Background Correction: A background spectrum of the clean ATR crystal or KBr plate should be recorded and subtracted from the sample spectrum.
Interpretation of Expected IR Spectrum
The key diagnostic peaks for this compound will be the O-H and N-H stretching vibrations, in addition to the C-F and C-N stretches.
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity | Comments |
| O-H Stretch | 3200-3600 | Strong, Broad | The broadness is due to hydrogen bonding. This is a key indicator of the alcohol functional group. |
| N-H Stretch | 3300-3500 | Medium | This peak may be obscured by the broad O-H stretch. |
| C-H Stretch | 2850-3000 | Medium-Strong | Aliphatic C-H stretching vibrations. |
| C-F Stretch | 1000-1100 | Strong | The C-F bond gives a characteristic strong absorption in the fingerprint region. |
| C-O Stretch | 1000-1260 | Strong | Characteristic of a primary alcohol. |
| C-N Stretch | 1020-1250 | Medium | Aliphatic amine C-N stretching. |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used for confirmation of identity.
Experimental Protocol: MS Data Acquisition
-
Ionization Method: Electrospray ionization (ESI) is a suitable soft ionization technique for this polar molecule. It will likely produce a protonated molecular ion [M+H]⁺.
-
Mass Analyzer: A high-resolution mass spectrometer (e.g., TOF or Orbitrap) is recommended to determine the exact mass of the molecular ion, which can be used to confirm the elemental composition.
-
Fragmentation (MS/MS): Tandem mass spectrometry can be used to induce fragmentation of the [M+H]⁺ ion, providing further structural information.
Predicted Mass Spectrum
The molecular formula of this compound is C₅H₁₀FNO, with a molecular weight of 119.14 g/mol .[3]
-
Molecular Ion: In ESI-MS, the base peak is expected to be the protonated molecule [M+H]⁺ at m/z 120.082. High-resolution mass spectrometry should confirm this exact mass.
-
Key Fragmentation Pathways: The fragmentation of the molecular ion will likely proceed through the loss of small neutral molecules.
Caption: Predicted ESI-MS fragmentation pathways.
Conclusion
This technical guide provides a comprehensive framework for the spectroscopic characterization of this compound. By leveraging data from the closely related carboxylic acid and applying fundamental spectroscopic principles, we have predicted the key features of the ¹H NMR, ¹³C NMR, IR, and MS spectra. These predictions offer a robust starting point for researchers in the synthesis and application of this important fluorinated building block, enabling confident structural verification and quality control.
References
-
Preshlock, S., et al. (2016). Automated Radiosynthesis of cis- and trans-4-[18F]Fluoro-l-proline Using [18F]Fluoride. ACS Omega, 1(5), 835-843. Available at: [Link]
-
MySkinRecipes. (n.d.). (2S,4S)-4-Fluoro-2-(Fluoromethyl)Pyrrolidine Hydrochloride. Retrieved from [Link]
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An In-depth Technical Guide to the Stereoelectronic Effects of Fluorine in Pyrrolidine Ring Structures
For Distribution To: Researchers, Scientists, and Drug Development Professionals
Executive Summary
The strategic incorporation of fluorine into pyrrolidine scaffolds represents a cornerstone of modern medicinal chemistry. Far from being a mere steric substituent, fluorine exerts profound and nuanced control over the physicochemical and conformational properties of the pyrrolidine ring. This control stems from a unique combination of stereoelectronic effects, including potent inductive effects, hyperconjugative interactions, and the gauche effect. This guide provides an in-depth analysis of these core principles, elucidating how the deliberate placement of fluorine can be leveraged to modulate pKa, dictate ring pucker, enhance metabolic stability, and ultimately, pre-organize ligands for optimal target engagement. Through a synthesis of foundational theory, empirical data, and practical methodologies, this document serves as a technical resource for professionals seeking to rationally design and develop next-generation therapeutics based on fluorinated pyrrolidine frameworks.
The Strategic Imperative for Fluorine in Pyrrolidine Scaffolds
The pyrrolidine ring is a privileged scaffold in drug discovery, appearing in numerous natural products and FDA-approved drugs.[1] Its non-aromatic, saturated nature provides a three-dimensional architecture that can be exploited to project substituents into specific vectors for interaction with biological targets. However, the conformational flexibility of the unsubstituted ring can be a liability, leading to entropic penalties upon binding. Fluorine substitution has emerged as a powerful strategy to address this challenge.[2][3] By introducing fluorine, medicinal chemists can harness its unique electronic properties to fine-tune a molecule's characteristics, often leading to improved potency, selectivity, and pharmacokinetic profiles.[4][5]
The rationale for employing fluorine is multifaceted:
-
Conformational Control: Stereoelectronic effects induced by fluorine can lock the pyrrolidine ring into a desired pucker (conformation), reducing the entropic cost of binding and presenting an optimized geometry to the target protein.[6][7]
-
Basicity (pKa) Modulation: The strong electron-withdrawing nature of fluorine significantly lowers the basicity of the pyrrolidine nitrogen, which can be critical for optimizing absorption, distribution, metabolism, and excretion (ADME) properties, such as reducing P-glycoprotein (Pgp) efflux.[8][9]
-
Metabolic Shielding: The robust carbon-fluorine (C-F) bond can block sites of oxidative metabolism, enhancing the metabolic stability and half-life of a drug candidate.[4]
This guide will deconstruct the fundamental stereoelectronic principles that underpin these advantages.
Fundamental Stereoelectronic Effects of Fluorine
The influence of fluorine on molecular structure and reactivity is governed by several key stereoelectronic effects. Understanding these principles is paramount to predicting and exploiting the impact of fluorination.
Inductive Effect (–I)
Fluorine is the most electronegative element, resulting in a highly polarized C-F bond with a significant dipole moment. This creates a powerful electron-withdrawing inductive effect that propagates through the sigma-bond framework. In a pyrrolidine ring, this effect is most pronounced on the basicity of the nitrogen atom. By withdrawing electron density from the nitrogen lone pair, fluorine destabilizes the corresponding ammonium cation, thereby lowering the pKa. This effect is distance-dependent, with fluorine substitution at the C-3 or C-4 positions having a measurable impact on the nitrogen's basicity.[8][10]
The Gauche Effect
The gauche effect describes the tendency of a molecule containing the F-C-C-X fragment (where X is an electronegative group like nitrogen) to favor a conformation where the fluorine and the electronegative group are gauche (a 60° dihedral angle) rather than anti (180°).[11][12] This preference is attributed to a stabilizing hyperconjugative interaction, specifically the donation of electron density from a C-H bonding orbital (σC-H) into the antibonding orbital of the C-F bond (σ*C-F).[12][13] In the context of a 3-fluoropyrrolidine, this effect stabilizes ring conformations where the C-F bond and the nitrogen lone pair are gauche, influencing the ring's pucker.[14]
Hyperconjugation and the Anomeric Effect
Beyond the classic gauche effect, other hyperconjugative interactions play a crucial role. A particularly significant interaction in α-fluorinated pyrrolidines (fluorine at C-2 or C-5) is the generalized anomeric effect.[2][15] This involves the delocalization of the nitrogen lone pair (nN) into the antibonding orbital of the adjacent C-F bond (σCF).[2][15] This nN→σCF interaction is a powerful stabilizing force that can impart a strong conformational bias, often overriding other effects.[2][15]
Fluorine-Driven Conformational Control of the Pyrrolidine Ring
The five-membered pyrrolidine ring is not planar and adopts puckered, envelope-like conformations to relieve torsional strain. The two primary low-energy conformations are termed Cγ-endo (or "South") and Cγ-exo (or "North"), where Cγ (the carbon opposite the nitrogen) is either below or above the plane defined by the other four atoms, respectively.[6] Fluorine substitution provides a predictable means of controlling the equilibrium between these two puckers.
-
(4R)-Fluoroproline (trans-4-fluoroproline): This isomer predominantly favors the Cγ-exo pucker. This conformation aligns the C-F bond to participate in favorable stereoelectronic interactions.[6]
-
(4S)-Fluoroproline (cis-4-fluoroproline): In contrast, this isomer prefers the Cγ-endo pucker.[6]
This stereospecific control over ring conformation is a direct consequence of the stereoelectronic effects discussed previously. By selecting the appropriate stereoisomer of fluorinated proline (a pyrrolidine-2-carboxylic acid), researchers can effectively "pre-organize" the scaffold into a conformation that is complementary to a target binding site, thereby enhancing affinity and selectivity.[6][7] This principle has been powerfully demonstrated in the stabilization of collagen triple helices and in tuning the bioactivity of peptides.[7][16]
Impact on Physicochemical Properties
The introduction of fluorine has profound and predictable consequences on key physicochemical properties that are critical for drug development.
pKa Modulation
As established, the inductive effect of fluorine is a dominant factor in reducing the basicity of the pyrrolidine nitrogen. This is not a subtle effect; fluorination can lower the pKa by 1 to 3 units, a significant shift in a physiological context.[8] This has direct implications for drug design:
-
Reduced Off-Target Interactions: Many off-targets (e.g., hERG channel, aminergic GPCRs) have a cationic recognition pharmacophore. Lowering the pKa reduces the proportion of the protonated species at physiological pH (7.4), potentially mitigating these undesirable interactions.
-
Improved Permeability: A lower pKa can increase the fraction of the neutral, more membrane-permeable form of the molecule, which can enhance oral absorption and cell penetration.
-
Tuning Solubility: The pKa directly influences aqueous solubility, and its modulation allows for fine-tuning of this critical property.
| Compound | Fluorine Position | pKa Shift (ΔpKa vs. non-fluorinated) | Reference |
| PDE9 Inhibitor Series | 3-position | -1.1 to -3.3 units | [8] |
| Various Cyclic Amines | 3-position | ~ -2 to -3 units | [4] |
| Substituted Pyrrolidines | Varies | Varies with distance and number of F atoms | [10] |
| Table 1: Illustrative pKa shifts upon fluorination of pyrrolidine-containing molecules. |
Metabolic Stability
The C-F bond is one of the strongest single bonds in organic chemistry, with a bond dissociation energy of ~110 kcal/mol. This makes it highly resistant to metabolic cleavage. Strategically placing a fluorine atom at a metabolically labile C-H position is a classic and highly effective medicinal chemistry tactic to block cytochrome P450 (CYP)-mediated oxidation. This "metabolic shielding" can dramatically increase a compound's half-life and oral bioavailability.[4]
Experimental Methodologies for Characterization
A robust understanding of fluorinated pyrrolidines requires a combination of synthetic, analytical, and computational techniques.
Synthesis of Fluorinated Pyrrolidines
The synthesis of these scaffolds can be broadly approached in two ways: de novo synthesis from fluorinated precursors or late-stage fluorination of an existing pyrrolidine ring.[17]
Example Protocol: Deoxyfluorination of Hydroxyproline
This protocol outlines a common method for synthesizing a 4-fluoropyrrolidine derivative from a commercially available hydroxyproline starting material.
Objective: To synthesize (2S,4R)-1-tert-butyl 2-methyl 4-fluoropyrrolidine-1,2-dicarboxylate.
Materials:
-
(2S,4R)-1-(tert-butoxycarbonyl)-4-hydroxypyrrolidine-2-carboxylic acid (Boc-Hyp-OH)
-
Deoxofluorinating agent (e.g., DAST, Deoxo-Fluor®)
-
Anhydrous dichloromethane (DCM)
-
Sodium bicarbonate (sat. aq. solution)
-
Brine (sat. aq. NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Ethyl acetate/Hexanes solvent system
Procedure:
-
Preparation: Under an inert atmosphere (N₂ or Ar), dissolve Boc-Hyp-OH (1.0 eq) in anhydrous DCM in a flame-dried flask equipped with a magnetic stir bar.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Fluorination: Slowly add the deoxofluorinating agent (e.g., DAST, 1.2 eq) to the cooled solution dropwise via syringe. Caution: Deoxofluorinating agents are hazardous and should be handled with extreme care in a fume hood.
-
Reaction: Allow the reaction to stir at -78 °C for 1 hour, then let it slowly warm to room temperature and stir for an additional 12-16 hours.
-
Quenching: Carefully quench the reaction by slowly adding it to a stirred, saturated aqueous solution of sodium bicarbonate.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with DCM (3x).
-
Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Drying & Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate ethyl acetate/hexanes gradient to yield the pure fluorinated pyrrolidine product.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹⁹F NMR, ¹³C NMR, and mass spectrometry.
Conformational Analysis
Determining the precise conformation and the ratio of puckers in solution is critical. Nuclear Magnetic Resonance (NMR) spectroscopy is the primary tool for this analysis.[14]
-
Vicinal Coupling Constants (³J): The magnitude of ³J(H,H) and ³J(F,H) coupling constants are dependent on the dihedral angle between the coupled nuclei (Karplus relationship) and can be used to infer the ring's pucker.[14][18]
-
Nuclear Overhauser Effect (NOE): 1D ¹⁹F-¹H heteronuclear NOE (HOESY) experiments can measure through-space interactions between fluorine and nearby protons, providing crucial distance restraints for conformational modeling.[14][18]
Conclusion and Future Outlook
The strategic application of fluorine to pyrrolidine rings is a mature yet continually evolving field in drug discovery. The ability to exert fine control over conformation and physicochemical properties through predictable stereoelectronic effects provides a powerful toolkit for medicinal chemists. By understanding the interplay of inductive effects, the gauche effect, and hyperconjugation, researchers can rationally design molecules with enhanced potency, improved ADME profiles, and novel biological functions. Future advancements will likely focus on the development of more sophisticated computational models to accurately predict the subtle influence of solvation on conformational preferences and the discovery of novel late-stage fluorination methods to further broaden the accessible chemical space.[19] The fluorinated pyrrolidine will undoubtedly remain a privileged and high-impact scaffold in the pursuit of innovative therapeutics.
References
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Silva, T. H., et al. (2024). Regio- and stereochemical stability induced by anomeric and gauche effects in difluorinated pyrrolidines. ResearchGate. Available at: [Link]
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Silva, T. H., et al. (2024). Figure 1: a) Pseudoequatorial and pseudoaxial conformations of pyrrolidine. b) Cis-and trans-isomers of 3-fluoropyrrolidine. ResearchGate. Available at: [Link]
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Priya A., et al. (2025). Fluorine in drug discovery: Role, design and case studies. International Journal of Pharmacy and Pharmaceutical Science. Available at: [Link]
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Hunter, L., et al. (2011). Conformational analysis of fluorinated pyrrolidines using 19F-1H scalar couplings and heteronuclear NOEs. PubMed. Available at: [Link]
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Trabocchi, A. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. MDPI. Available at: [Link]
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ACS Publications. (2024). The Journal of Organic Chemistry Ahead of Print. ACS Publications. Available at: [Link]
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Hagmann, W. K. (2008). Fluorine in Medicinal Chemistry: A Century of Progress and a 60-Year Retrospective of Selected Highlights. ResearchGate. Available at: [Link]
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Petersen, A. B., et al. (2017). Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors. National Institutes of Health. Available at: [Link]
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Ragam, N., et al. (2020). A solvation induced ring puckering effect in fluorinated prolines and its inclusion in classical force-fields. bioRxiv. Available at: [Link]
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Silva, T. H., et al. (2024). Regio- and stereochemical stability induced by anomeric and gauche effects in difluorinated pyrrolidines. National Institutes of Health. Available at: [Link]
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Pfund, E., & Lequeux, T. (2016). Synthesis of Fluoropyrrolidines and (Fluoroalkyl)pyrrolidines. Thieme Chemistry. Available at: [Link]
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Horng, J.-C., & Raines, R. T. (2016). 4-Fluoroprolines: Conformational Analysis and Effects on the Stability and Folding of Peptides and Proteins. National Institutes of Health. Available at: [Link]
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Hollingworth, C., & Gouverneur, V. (2018). Informing Molecular Design by Stereoelectronic Theory: The Fluorine Gauche Effect in Catalysis. ACS Publications. Available at: [Link]
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Ruzza, P., et al. (2018). Fluorinated Prolines as Conformational Tools and Reporters for Peptide and Protein Chemistry. ACS Publications. Available at: [Link]
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Purser, S., et al. (2008). Fluorine in medicinal chemistry. PubMed. Available at: [Link]
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Zhang, Z., et al. (2024). Recent Progress in Synthesis of Alkyl Fluorinated Compounds with Multiple Contiguous Stereogenic Centers. MDPI. Available at: [Link]
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Grygorenko, O. O., et al. (2023). Fluorinated azetidine, pyrrolidine, and piperidine derivatives. ResearchGate. Available at: [Link]
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Hunter, L. (2011). Conformational Analysis of Fluorinated Pyrrolidines Using 19 F- 1 H Scalar Couplings and Heteronuclear NOEs. ResearchGate. Available at: [Link]
-
Horng, J.-C. (2016). 4-Fluoroprolines: Conformational Analysis and Effects on the Stability and Folding of Peptides and Proteins. ResearchGate. Available at: [Link]
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Gil, A. V., et al. (2021). 19F-NMR Probing of Ion-Induced Conformational Changes in Detergent-Solubilized and Nanodisc-Reconstituted NCX_Mj. MDPI. Available at: [Link]
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Ueda, M., et al. (2024). Puckering effects of 4-hydroxy-L-proline isomers on the conformation of ornithine-free Gramicidin S. International Union of Crystallography. Available at: [Link]
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Meanwell, N. A. (2019). The Dark Side of Fluorine. ACS Publications. Available at: [Link]
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Bakulina, O., et al. (2022). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. National Institutes of Health. Available at: [Link]
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Silva, T. H., et al. (2024). Regio- and stereochemical stability induced by anomeric and gauche effects in difluorinated pyrrolidines. Beilstein Journal of Organic Chemistry. Available at: [Link]
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Krylov, V. B., & Nifantiev, N. E. (2021). Computational and NMR Conformational Analysis of Galactofuranoside Cycles Presented in Bacterial and Fungal Polysaccharide Antigens. Frontiers in Chemistry. Available at: [Link]
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Buer, B. C., & Marsh, E. N. G. (2012). Biochemistry of fluoroprolines: the prospect of making fluorine a bioelement. National Institutes of Health. Available at: [Link]
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memo-chem. (2019). Process development of fluorinated-pyrrolidin analogue. memo-chem.com. Available at: [Link]
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MacArthur, M. W., & Thornton, J. M. (1991). Pyrrolidine ring puckering in cis and trans-proline residues in proteins and polypeptides. Different puckers are favoured in certain situations. PubMed. Available at: [Link]
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Grygorenko, O. O., et al. (2023). Figure 2 from: Fluorinated azetidine, pyrrolidine, and piperidine derivatives and their use in medicinal chemistry. ResearchGate. Available at: [Link]
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Milner-White, E. J. (1992). Pyrrolidine ring puckering. ResearchGate. Available at: [Link]
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Meanwell, N. A. (2015). Applications of Fluorine in Medicinal Chemistry. PubMed. Available at: [Link]
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Mbuvi, K. M., et al. (2023). Stereocontrolled Synthesis of Fluorine-Containing Piperidine γ-Amino Acid Derivatives. ChemistrySelect. Available at: [Link]
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Moglodi, M. M., & Choytun, N. (2023). 19F NMR-tags for peptidyl prolyl conformation analysis. National Institutes of Health. Available at: [Link]
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Böhm, H.-J. (2004). Fluorine in Medicinal Chemistry. ResearchGate. Available at: [Link]
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Methodological & Application
Application Note: Strategic Incorporation of Fluorinated Pyrrolidine Scaffolds in Modern Peptide Synthesis
Audience: Researchers, scientists, and drug development professionals.
Abstract: The strategic introduction of fluorine into amino acids has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate the conformational, metabolic, and binding properties of peptides and proteins.[1][2][3] This guide provides an in-depth exploration of (2S,4S)-4-Fluoro-2-pyrrolidinemethanol and its corresponding amino acid analog, (2S,4S)-4-Fluoroproline, in the context of peptide synthesis. We will dissect the unique stereoelectronic effects imparted by the 4-fluoro substituent, provide detailed protocols for incorporation via Solid-Phase Peptide Synthesis (SPPS), and discuss the downstream applications in drug discovery and structural biology.
The Foundational Principle: Stereoelectronic Control via Fluorination
Proline is a unique proteinogenic amino acid due to its cyclic side chain, which imparts significant conformational rigidity to the peptide backbone.[4] The introduction of a highly electronegative fluorine atom at the 4-position of the pyrrolidine ring introduces profound stereoelectronic effects that can be harnessed for rational peptide design.[4][5]
The primary consequences of this modification are:
-
Enforced Ring Pucker: The gauche effect between the C4-F bond and the C5-N or C3-C2 bonds biases the pyrrolidine ring into a specific conformation. The stereochemistry at the C4 position dictates this preference:
-
(2S,4R)-4-Fluoroproline (4R-Flp) strongly favors a Cγ-exo pucker.
-
(2S,4S)-4-Fluoroproline (4S-Flp) strongly favors a Cγ-endo pucker.
-
-
Biased Amide Bond Isomerization: The ring pucker directly influences the cis/trans isomerization of the preceding peptide bond. Proline-containing peptide bonds can exist in both cis and trans conformations, and controlling this equilibrium is critical for defining secondary structure and biological activity.[6]
-
Altered Local Polarity: Substituting a hydrogen atom with fluorine inverts the local electrostatic potential at that position. The fluorine atom creates a region of negative potential, which can alter non-covalent interactions, such as proline-aromatic contacts, within a protein or at a binding interface.[7]
Data Summary: Conformational Effects of 4-Fluoroprolines
| Feature | (2S,4R)-4-Fluoroproline (4R-Flp) | (2S,4S)-4-Fluoroproline (4S-Flp) | Unmodified L-Proline |
| Preferred Ring Pucker | Cγ-exo | Cγ-endo | Minimal preference |
| Favored Peptide Bond | trans[7][8] | cis[7] | trans (but lower bias) |
| Impact on Collagen Stability | Stabilizing (mimics hydroxyproline)[9] | Destabilizing[9] | Baseline |
| Key Stereoelectronic Driver | Gauche Effect | Gauche Effect | N/A |
From Chiral Building Block to SPPS-Ready Amino Acid
The specified compound, This compound , is a prolinol, not a proline. This means it contains a hydroxymethyl group (-CH₂OH) instead of a carboxylic acid (-COOH). While not directly incorporated into the peptide backbone via standard amide bond formation, it serves as a critical chiral precursor for synthesizing the corresponding SPPS-ready amino acid, Fmoc-(2S,4S)-4-Fluoroproline-OH.
The conversion involves a straightforward oxidation of the primary alcohol to a carboxylic acid, followed by standard Fmoc protection of the secondary amine. This process ensures the correct stereochemistry is maintained for subsequent use in peptide synthesis.
Caption: Synthesis of the SPPS-ready amino acid from the prolinol precursor.
Experimental Protocol: Incorporation via Fmoc-SPPS
This protocol outlines the manual solid-phase peptide synthesis (SPPS) steps for incorporating Fmoc-(2S,4S)-4-Fluoroproline-OH into a growing peptide chain. The Fmoc/tBu strategy is the most commonly used methodology for this purpose.[10][11]
Materials & Reagents
-
Resin: Pre-loaded Wang or 2-Chlorotrityl Chloride resin with the first amino acid.
-
Amino Acid: Fmoc-(2S,4S)-4-Fluoroproline-OH.
-
Solvents: N,N-Dimethylformamide (DMF, peptide synthesis grade), Dichloromethane (DCM).
-
Deprotection Solution: 20% (v/v) Piperidine in DMF.
-
Coupling Reagents:
-
HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
HOBt (Hydroxybenzotriazole) or Oxyma Pure
-
DIPEA (N,N-Diisopropylethylamine)
-
-
Washing Solvents: DMF, DCM, Isopropanol.
-
Monitoring: Kaiser Test kit or TNBS test.
-
Cleavage Cocktail: Reagent K (TFA/Thioanisole/Water/Phenol/EDT, 82.5:5:5:5:2.5) or similar.
-
Precipitation/Wash: Cold Diethyl Ether.
Step-by-Step Methodology
This cycle describes the addition of one Fmoc-(2S,4S)-4-Fluoroproline-OH residue.
-
Resin Preparation & Swelling:
-
Place the peptide-resin (e.g., 0.1 mmol scale) into a fritted reaction vessel.
-
Add DMF (5 mL) and gently agitate for 30 minutes to swell the resin beads. Drain the solvent.[12]
-
-
Fmoc Group Deprotection:
-
Add 20% piperidine in DMF (5 mL) to the resin.
-
Agitate for 5 minutes. Drain.
-
Repeat with fresh deprotection solution and agitate for an additional 15 minutes.
-
Drain the solution and wash the resin thoroughly with DMF (5 x 5 mL). This ensures complete removal of piperidine and the dibenzofulvene adduct.[10]
-
-
Coupling of Fmoc-(2S,4S)-4-Fluoroproline-OH:
-
Rationale: The electron-withdrawing nature of fluorine can slightly decrease the nucleophilicity of the proline nitrogen, potentially slowing the coupling reaction.[2][13] Therefore, a robust activation method like HBTU/HOBt is recommended.
-
In a separate vial, dissolve Fmoc-(2S,4S)-4-Fluoroproline-OH (0.4 mmol, 4 eq.), HBTU (0.39 mmol, 3.9 eq.), and HOBt (0.4 mmol, 4 eq.) in DMF (2 mL).
-
Add DIPEA (0.8 mmol, 8 eq.) to the activation mixture and vortex for 1 minute. The solution should turn yellow.
-
Immediately add the activated amino acid solution to the deprotected peptide-resin.
-
Agitate the reaction vessel for 2-4 hours at room temperature.
-
-
Monitoring the Coupling Reaction:
-
Take a small sample of resin beads, wash them thoroughly with DCM and Isopropanol, and dry them.
-
Perform a Kaiser test. A negative result (beads remain colorless or yellow) indicates successful coupling. If the test is positive (beads turn blue), the coupling is incomplete.
-
-
Troubleshooting Incomplete Coupling:
-
If the Kaiser test is positive, drain the reaction mixture and repeat the coupling step (Step 3) with a freshly prepared activation solution ("double coupling").
-
Alternatively, proceed to the capping step to terminate any unreacted chains.
-
-
Capping (Optional):
-
To prevent the formation of deletion sequences, any unreacted N-terminal amines can be acetylated.
-
Wash the resin with DMF. Add a solution of Acetic Anhydride/DIPEA/DMF (5:6:89 ratio) and agitate for 30 minutes.
-
-
Washing:
-
Drain the coupling/capping solution.
-
Wash the resin thoroughly with DMF (3 x 5 mL), DCM (3 x 5 mL), and DMF (3 x 5 mL) to prepare for the next cycle.[12]
-
-
Chain Elongation:
-
Repeat steps 2-7 for all subsequent amino acids in the sequence.
-
-
Final Cleavage and Deprotection:
-
After the final amino acid is coupled and deprotected, wash the resin with DCM and dry it under vacuum.
-
Add the appropriate cleavage cocktail (e.g., Reagent K, 10 mL for 0.1 mmol resin) and agitate for 2-3 hours.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the crude peptide by adding the filtrate to a 50 mL tube of cold diethyl ether.
-
Centrifuge, decant the ether, and wash the peptide pellet with more cold ether.
-
Dry the crude peptide under vacuum. Purify via RP-HPLC.
-
Caption: Workflow for a single coupling cycle in Fmoc-SPPS.
Applications in Drug Discovery & Structural Biology
The ability to enforce a specific, non-native conformation makes (2S,4S)-4-Fluoroproline a valuable tool.
-
Stabilizing β-turns: The preference for a cis amide bond is essential for forming certain types of β-turns (e.g., type VI), which are critical recognition motifs in many bioactive peptides.[7] By strategically placing a 4S-Flp residue, researchers can pre-organize a peptide into a desired turn conformation, enhancing its binding affinity and stability.
-
Enzyme Inhibitors: Many enzymes, particularly proteases, recognize specific substrate conformations. Peptidomimetic inhibitors can be designed with 4S-Flp to lock the molecule into the enzyme's preferred binding conformation. This has been successfully applied in the development of potent and selective Dipeptidyl Peptidase IV (DPP-IV) inhibitors for the treatment of type 2 diabetes.[14][15]
-
Probing Protein Folding: The rate of cis-trans isomerization of prolyl peptide bonds can be a rate-limiting step in protein folding.[5][9] Incorporating 4-fluoroprolines, which accelerate this isomerization due to the inductive effect of fluorine, allows scientists to probe the role of this process in complex folding pathways.[4]
-
Enhancing Bioavailability: Fluorination is a common strategy to improve the metabolic stability and pharmacokinetic properties of drug candidates.[1][3] The C-F bond is significantly stronger than a C-H bond, making it resistant to metabolic oxidation by cytochrome P450 enzymes.
Caption: Logical flow from chemical modification to biological outcome.
References
-
Newberry, R. W., & Raines, R. T. (2016). 4-Fluoroprolines: Conformational Analysis and Effects on the Stability and Folding of Peptides and Proteins. Topics in Heterocyclic Chemistry, 48, 1–26. [Link]
-
L-Badzhinyan, S. A., & L-Dunin-Barkovskiy, I. V. (2020). Biochemistry of fluoroprolines: the prospect of making fluorine a bioelement. Acta Naturae, 12(2), 4-17. [Link]
-
Newberry, R. W., & Raines, R. T. (2016). 4-Fluoroprolines: Conformational Analysis and Effects on the Stability and Folding of Peptides and Proteins. PubMed. [Link]
-
Gani, D., & Hitchcock, P. B. (1985). Synthetic approaches to peptide analogues containing 4, 4-difluoro-L-proline and 4-keto-L-proline. PubMed. [Link]
-
Bode, K. A., et al. (2018). Fluorinated Prolines as Conformational Tools and Reporters for Peptide and Protein Chemistry. Biochemistry, 57(43), 6147–6158. [Link]
-
Panosyan, H. A., et al. (2011). Rational Design of Protein Stability: Effect of (2S,4R)-4-Fluoroproline on the Stability and Folding Pathway of Ubiquitin. PLoS ONE, 6(5), e20230. [Link]
-
Newberry, R. W., & Raines, R. T. (2016). 4-Fluoroprolines: Conformational Analysis and Effects on the Stability and Folding of Peptides and Proteins. ResearchGate. [Link]
-
Amblard, M., et al. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology, 33(3), 239–254. [Link]
-
Yeh, T. K., et al. (2010). (2S,4S)-1-[2-(1,1-dimethyl-3-oxo-3-pyrrolidin-1-yl-propylamino)acetyl]-4-fluoro-pyrrolidine-2-carbonitrile: a potent, selective, and orally bioavailable dipeptide-derived inhibitor of dipeptidyl peptidase IV. Bioorganic & Medicinal Chemistry Letters, 20(12), 3596–3600. [Link]
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S. L-Mykhailiuk, D. S. (2020). Applications of fluorine-containing amino acids for drug design. Future Medicinal Chemistry, 12(2), 147-169. [Link]
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Bowerman, C. J., & Nilsson, B. L. (2012). Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Journal of the American Chemical Society, 134(30), 12782–12792. [Link]
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Amblard, M., et al. (2006). Methods and protocols of modern solid phase Peptide synthesis. PubMed. [Link]
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K. V. S., & S. V. N. (2022). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules, 27(19), 6563. [Link]
- Loffet, A., & L-Sonnleitner, F. (2000). Method of peptide synthesis of peptides containing a proline residue or hydroxyproline residue at or adjacent to the C-terminal end of the peptide.
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M. D. S., & J. A. K. (2021). Utility of fluorinated α-amino acids in development of therapeutic peptides. Expert Opinion on Drug Discovery, 16(12), 1451-1464. [Link]
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H. K., et al. (2022). Fluorinated Protein and Peptide Materials for Biomedical Applications. Polymers, 14(19), 4153. [Link]
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M. D. S., & J. A. K. (2021). Utility of fluorinated α-amino acids in development of therapeutic peptides. PubMed. [Link]
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APD. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). AP-Peptide. [Link]
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J. H., et al. (2013). Synthesis and Biological Evaluation of pyrrolidine-2-carbonitrile and 4-fluoropyrrolidine-2-carbonitrile Derivatives as Dipeptidyl peptidase-4 Inhibitors for the Treatment of Type 2 Diabetes. Chemical & Pharmaceutical Bulletin, 61(12), 1224-1235. [Link]
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- 15. Synthesis and biological evaluation of pyrrolidine-2-carbonitrile and 4-fluoropyrrolidine-2-carbonitrile derivatives as dipeptidyl peptidase-4 inhibitors for the treatment of type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Strategic Incorporation of (2S,4S)-4-Fluoro-2-pyrrolidinemethanol in Modern Drug Discovery
Abstract
The strategic incorporation of fluorine into drug candidates represents a powerful approach in medicinal chemistry to enhance pharmacokinetic and pharmacodynamic properties.[1][2][3][4] This guide provides a comprehensive experimental framework for leveraging (2S,4S)-4-Fluoro-2-pyrrolidinemethanol, a chiral, fluorinated building block, in drug discovery programs. We will delve into the rationale behind its use, detailed protocols for its integration into lead compounds, and robust analytical and biological evaluation methodologies. The protocols outlined herein are designed to be self-validating, ensuring scientific rigor and reproducibility for researchers, scientists, and drug development professionals.
Introduction: The Strategic Advantage of Fluorinated Proline Analogues
The pyrrolidine ring is a prevalent scaffold in numerous FDA-approved drugs, valued for its ability to explore three-dimensional chemical space due to its non-planar structure.[5] When combined with fluorine, the most electronegative element, the resulting analogue, this compound, offers a unique combination of properties beneficial for drug design.
Key Physicochemical Properties of this compound:
| Property | Value | Source |
| Molecular Formula | C5H10FNO | [6] |
| Molecular Weight | 119.14 g/mol | [6] |
| CAS Number | 791060-66-7 | [6] |
The introduction of a fluorine atom can profoundly influence a molecule's metabolic stability, binding affinity, and bioavailability.[2][4] Fluorine's high electronegativity can alter the pKa of nearby functional groups, potentially improving target engagement.[1] Furthermore, the carbon-fluorine bond is exceptionally strong, often rendering the molecule more resistant to metabolic degradation by cytochrome P450 enzymes, thereby increasing its in vivo half-life.[1][3][7]
This compound, as a proline analogue, can be incorporated into peptidic or non-peptidic scaffolds to introduce conformational constraints, which can lead to enhanced target selectivity.[8][9][10] The specific stereochemistry of this building block is crucial, as biological targets are chiral, and a precise three-dimensional arrangement is often required for optimal interaction.[11]
Experimental Design: A Step-by-Step Workflow
The successful integration of this compound into a drug discovery pipeline requires a systematic approach, from initial synthesis to comprehensive biological evaluation. The following workflow provides a logical progression of experiments.
Caption: A streamlined workflow for the integration and evaluation of this compound.
Protocols: From Synthesis to Biological Assessment
Protocol 1: Incorporation of this compound via Reductive Amination
This protocol details a common method for incorporating the pyrrolidine nitrogen into a larger molecule containing a carbonyl group.
Objective: To covalently link this compound to a ketone or aldehyde-containing scaffold.
Materials:
-
This compound
-
Aldehyde or ketone substrate
-
Sodium triacetoxyborohydride (STAB)
-
Dichloromethane (DCM), anhydrous
-
Glacial acetic acid
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous magnesium sulfate
-
Round-bottom flask, magnetic stirrer, nitrogen inlet
Procedure:
-
To a solution of the aldehyde or ketone substrate (1.0 eq) in anhydrous DCM, add this compound (1.1 eq).
-
Add a catalytic amount of glacial acetic acid (0.1 eq).
-
Stir the mixture at room temperature under a nitrogen atmosphere for 1 hour to facilitate imine/enamine formation.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 10 minutes.
-
Continue stirring at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate.
-
Transfer the mixture to a separatory funnel and extract with DCM (3 x 20 mL).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Structural Characterization of the Fluorinated Product
Accurate structural confirmation is paramount. Due to the presence of fluorine, ¹⁹F NMR is a critical analytical tool.[12][13]
Objective: To confirm the identity and purity of the newly synthesized compound.
Analytical Techniques:
| Technique | Purpose | Key Parameters to Observe |
| ¹H NMR | Determine the proton environment and confirm covalent bond formation. | Chemical shifts, coupling constants, and integration. |
| ¹³C NMR | Identify all unique carbon atoms in the molecule. | Chemical shifts. |
| ¹⁹F NMR | Directly observe the fluorine atom and its environment.[14] | Chemical shift (sensitive to the local electronic environment), and coupling to neighboring protons (J-coupling). |
| LC-MS | Determine purity and confirm the molecular weight of the product. | Retention time and mass-to-charge ratio (m/z). |
| Chiral HPLC | Determine the enantiomeric excess (e.e.) of the product. | Separation of enantiomers using a chiral stationary phase.[11][15] |
¹⁹F NMR Spectroscopy Insights: The chemical shift of the fluorine atom in the ¹⁹F NMR spectrum is highly sensitive to its environment.[16] Changes in the molecular structure upon successful reaction will lead to a predictable shift in the fluorine resonance compared to the starting material.[14]
Protocol 3: In Vitro Biological Efficacy Assays
The choice of efficacy assay is target-dependent. Below are examples of common cell-based assays.[17]
Objective: To determine the biological activity of the fluorinated compound against its intended target.
Example Assays:
-
Cell Viability/Proliferation Assays (e.g., MTT, CellTiter-Glo®): To assess the effect of the compound on cell growth.[18][19]
-
Enzyme Inhibition Assays (e.g., Kinase, Protease Assays): To measure the direct inhibitory effect on a specific enzyme.[20]
-
Reporter Gene Assays: To evaluate the modulation of a specific signaling pathway.[17]
General Procedure for a Cell-Based Assay:
-
Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare a serial dilution of the test compound in the appropriate cell culture medium.
-
Remove the old medium from the cells and add the compound-containing medium. Include vehicle-only controls.
-
Incubate for a specified period (e.g., 24, 48, or 72 hours).
-
Perform the assay readout according to the manufacturer's instructions (e.g., add reagent, measure luminescence or absorbance).
-
Calculate the IC₅₀ value (the concentration at which 50% of the biological activity is inhibited).
Protocol 4: Metabolic Stability Assessment
The strategic placement of fluorine is often intended to block metabolic "soft spots".[3] This assay evaluates the success of this strategy.
Objective: To determine the in vitro metabolic stability of the compound in the presence of liver microsomes.
Materials:
-
Test compound
-
Human liver microsomes (HLMs)
-
NADPH regenerating system
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (ACN) with an internal standard
-
LC-MS/MS system
Procedure:
-
Pre-warm the HLM suspension in phosphate buffer at 37°C.
-
Add the test compound (final concentration typically 1 µM) and pre-incubate for 5 minutes at 37°C.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench it with an equal volume of cold ACN containing an internal standard.
-
Centrifuge the samples to precipitate proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.
-
Calculate the in vitro half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ).
Protocol 5: In Vitro Toxicity Profiling
Early assessment of potential toxicity is crucial to de-risk a drug discovery program.[20][21]
Objective: To evaluate the potential for off-target effects and general cytotoxicity.
Recommended Assays:
-
Cytotoxicity Assays: Using a panel of cell lines (e.g., HepG2 for hepatotoxicity) to determine the concentration at which the compound induces cell death.[21]
-
hERG Channel Assay: To assess the risk of cardiac toxicity.
-
CYP Inhibition Assays: To determine if the compound inhibits major cytochrome P450 enzymes, which can lead to drug-drug interactions.
Data Interpretation and Decision Making
The collective data from these protocols will enable a comprehensive evaluation of the drug candidate incorporating this compound.
Caption: A decision-making tree for advancing fluorinated compounds.
A successful candidate will exhibit a balance of high on-target potency, good metabolic stability, and a clean in vitro toxicity profile. The strategic use of this compound provides a valuable tool for medicinal chemists to achieve this balance.
References
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- Biosynth. (n.d.). (2S,4R)-4-Fluoro-pyrrolidine-2-carboxylic acid.
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- NIH. (2025). A Robust Synthesis of Fluorosurfactants with Tunable Functionalities via a Two‐Step Reaction. Advanced Science.
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- Molecules. (2022). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds.
- Unknown. (n.d.). Fluorine in drug discovery: Role, design and case studies.
- Madar, D. J., et al. (2006). Discovery of 2-[4-{{2-(2S,5R)-2-cyano-5-ethynyl-1-pyrrolidinyl]-2-oxoethyl]amino]- 4-methyl-1-piperidinyl]-4-pyridinecarboxylic acid (ABT-279): a very potent, selective, effective, and well-tolerated inhibitor of dipeptidyl peptidase-IV, useful for the treatment of diabetes. Journal of Medicinal Chemistry, 49(21), 6416-20.
- PubMed. (2005). Synthesis of chiral building blocks for use in drug discovery. Current Topics in Medicinal Chemistry.
- ECHEMI. (n.d.). Buy this compound from Conier Chem&Pharma Limited.
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- NIH. (2016). Evaluation of assays for drug efficacy in a three-dimensional model of the lung. Biotechnology and Bioengineering.
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- ACS Publications. (2026). Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. Journal of Medicinal Chemistry.
- ACS Publications. (2024). Proline Analogues in Drug Design: Current Trends and Future Prospects. Journal of Medicinal Chemistry.
- Unknown. (n.d.). Fluorine NMR.
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Organic Syntheses Procedure. (n.d.). (S)-TETRAHYDRO-1-METHYL-3,3-DIPHENYL-1H,3H-PYRROLO-[1,2-c][22][23][24]OXAZABOROLE-BORANE COMPLEX.
- Taylor & Francis Online. (2015). The role of fluorine in medicinal chemistry.
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- Danaher Life Sciences. (n.d.). Assay Development in Drug Discovery.
- PubMed. (2024). Proline Analogues in Drug Design: Current Trends and Future Prospects. Journal of Medicinal Chemistry.
- ResearchGate. (n.d.). NMR spectra of a mixture of fluorinated compounds highlighting the...
- AiFChem. (2025). Chiral Building Blocks in Advanced Chemical Synthesis and Drug Development.
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- RSC Publishing. (2022).
- Bentham Science. (2016). A Review of Strategies for the Development of Alkyl Prolines in Drug Discovery. Mini-Reviews in Medicinal Chemistry.
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- ACS Publications. (2024). Proline Analogues. Chemical Reviews.
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Application Note: Automated Radiosynthesis of Fluorinated Pyrrolidine Derivatives for PET Imaging
Introduction: The Significance of [¹⁸F]Fluorinated Pyrrolidines in Molecular Imaging
Fluorine-18 is a favored radionuclide for Positron Emission Tomography (PET) due to its near-ideal physical properties, including a 109.8-minute half-life and low positron energy, which allow for high-resolution imaging.[1] The incorporation of ¹⁸F into biologically active molecules enables the non-invasive, quantitative assessment of physiological and pathological processes in vivo.
Pyrrolidine scaffolds are integral components of numerous biologically significant molecules, including the amino acid proline. [¹⁸F]Fluorinated proline derivatives, such as cis- and trans-4-[¹⁸F]fluoro-L-proline, have emerged as valuable PET tracers for imaging conditions characterized by altered collagen synthesis and amino acid transport, including various cancers and fibrotic diseases.[1][2] The development of robust and reproducible methods for the production of these tracers is paramount for their translation into clinical research and routine use.
This application note provides a comprehensive guide to the automated radiosynthesis of fluorinated pyrrolidine derivatives, focusing on the well-established tracer, 4-[¹⁸F]fluoro-L-proline. We will delve into precursor design, detailed automated synthesis protocols, purification strategies, and essential quality control measures, offering a field-proven framework for researchers and drug development professionals.
Pillar 1: Precursor Design and Radiosynthesis Strategy
The cornerstone of a successful radiosynthesis is a well-designed precursor. For aliphatic fluorination on the pyrrolidine ring, the most common and reliable strategy is the nucleophilic substitution (Sₙ2) reaction.
Causality Behind Experimental Choices:
-
Leaving Group: The reaction involves displacing a good leaving group with the [¹⁸F]fluoride ion. Tosylates (p-toluenesulfonates) are frequently employed due to their high reactivity and stability under the basic conditions of the fluorination reaction.[1][3] An alternative is the mesylate group, though tosylates are often preferred for their superior leaving group ability in this context.
-
Protecting Groups: To prevent unwanted side reactions, the amine and carboxylic acid functionalities of the proline core must be protected. The choice of protecting groups is critical for both the stability during fluorination and the ease of subsequent removal.
-
The tert-butoxycarbonyl (Boc) group is an excellent choice for protecting the nitrogen atom.
-
A tert-butyl ester is effective for protecting the carboxylic acid.
-
Rationale: Both the Boc group and the tert-butyl ester are acid-labile. This allows for a streamlined, single-step deprotection under mild acidic conditions, which is highly compatible with automation and helps preserve the integrity of the final product.[1][3] Earlier methods often required harsher, multi-step deprotection procedures (e.g., strong acid followed by base hydrolysis), which were difficult to automate and could lead to lower radiochemical yields.[1][3]
-
-
Stereochemistry: The Sₙ2 reaction proceeds with an inversion of configuration at the carbon center. Therefore, to synthesize cis-4-[¹⁸F]fluoro-L-proline, one must start with a trans-4-hydroxy-L-proline derivative, which is then converted to the precursor with the leaving group in the trans position (e.g., (2S,4R)-4-(tosyloxy)pyrrolidine).[3] Conversely, the trans radiotracer is synthesized from the corresponding cis precursor.
An exemplary precursor for the synthesis of cis-4-[¹⁸F]fluoro-L-proline is di-tert-butyl (2S,4R)-4-(tosyloxy)pyrrolidine-1,2-dicarboxylate .[3]
Pillar 2: The Automated Radiosynthesis Workflow
Automation is essential for ensuring the reproducibility, safety, and efficiency of radiopharmaceutical production.[4][5] Modern cassette-based synthesizers, such as the GE TRACERlab™ series, manage the entire process from [¹⁸F]fluoride trapping to final product formulation with minimal user intervention.[3][4]
The workflow can be logically divided into four main stages:
-
[¹⁸F]Fluoride Processing: Trapping and activation of the radionuclide.
-
Nucleophilic Fluorination: The core labeling reaction.
-
Deprotection: Removal of protecting groups to yield the final tracer.
-
Purification & Formulation: Isolation and preparation of the final product for injection.
Pillar 3: Detailed Application Protocols
The following protocols are based on the successful automated synthesis of cis- and trans-4-[¹⁸F]fluoro-L-proline on a GE TRACERlab FXFN synthesizer and can be adapted for similar pyrrolidine derivatives.[3]
Protocol 1: Automated Synthesis of cis-4-[¹⁸F]Fluoro-L-proline
Objective: To produce sterile, pyrogen-free cis-4-[¹⁸F]fluoro-L-proline suitable for preclinical or clinical research.
Materials & Reagents:
-
Automated Synthesizer: GE TRACERlab FXFN[3]
-
Precursor: Di-tert-butyl (2S,4R)-4-(tosyloxy)pyrrolidine-1,2-dicarboxylate (5.0 mg dissolved in 1.0 mL acetonitrile)[3]
-
[¹⁸F]Fluoride: Produced via the ¹⁸O(p,n)¹⁸F reaction in [¹⁸O]H₂O[3]
-
Reagents:
-
Kryptofix 2.2.2 (15 mg) and K₂CO₃ (2.4 mg) in acetonitrile/water (0.80 mL / 0.40 mL)[3]
-
Anhydrous Acetonitrile (MeCN) for drying
-
4 M Hydrochloric Acid (HCl) (aq)
-
50% Acetonitrile (aq) for dilution
-
0.1 M Sodium Phosphate (aq) for elution
-
1 M Hydrochloric Acid (aq) for pH adjustment
-
-
Cartridges:
Methodology (Automated Sequence):
-
[¹⁸F]Fluoride Trapping & Elution:
-
Drying:
-
Nucleophilic Fluorination:
-
Deprotection:
-
Purification (Solid-Phase Extraction - SPE):
-
The reaction mixture is concentrated under vacuum.[3]
-
The residue is cooled to 30°C and diluted with 2.0 mL of 50% aqueous acetonitrile.[3]
-
The diluted solution is passed through the pre-conditioned Oasis MCX Plus cartridge. The desired product is retained, while unreacted precursor and other impurities pass through.
-
The cartridge is washed with 10 mL of water to remove any remaining water-soluble impurities.[1]
-
-
Formulation:
-
The final product, cis-4-[¹⁸F]fluoro-L-proline, is eluted from the MCX cartridge with 6.0 mL of 0.1 M aqueous sodium phosphate.[1]
-
The pH of the final solution is adjusted to ~7.0 using ~0.5 mL of 1 M HCl.[1][3]
-
The solution is passed through a 0.22 µm sterile filter into a sterile, pyrogen-free collection vial.
-
Data Presentation: Synthesis Outcomes
The described automated protocol provides high and reproducible radiochemical yields for both proline isomers.
| Radiotracer | Precursor (Leaving Group) | Radiochemical Yield (RCY, decay-corrected) | Radiochemical Purity | Total Synthesis Time |
| cis-4-[¹⁸F]Fluoro-L-proline | (2S,4R)-4-Tosyloxy | 41 ± 3.6% | >99% | 59 ± 1.9 min |
| trans-4-[¹⁸F]Fluoro-L-proline | (2S,4S)-4-Tosyloxy | 34 ± 4.3% | >99% | 57 ± 1.2 min |
| Data sourced from Haskali et al., J. Org. Chem. 2021.[1][3] |
Purification Strategy: HPLC vs. SPE
While High-Performance Liquid Chromatography (HPLC) has traditionally been the gold standard for radiopharmaceutical purification, modern Solid-Phase Extraction (SPE) methods offer significant advantages for routine production.[6]
-
HPLC: Provides excellent separation of the desired product from impurities and the precursor. However, it is time-consuming, requires complex hardware, and can lead to dilution of the final product.[6]
-
SPE: Offers a much faster and simpler purification process.[6] By selecting the appropriate cartridge chemistry (e.g., mixed-mode cation exchange like Oasis MCX), one can effectively trap the zwitterionic amino acid product while washing away less polar precursors and byproducts. This significantly shortens the total synthesis time and simplifies the automation sequence.[3][6] For the fluoroproline synthesis described, SPE provides a final product with >99% radiochemical purity, obviating the need for HPLC.[3]
Sources
- 1. Automated Radiosynthesis of cis- and trans-4-[18F]Fluoro-l-proline Using [18F]Fluoride - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Automated Synthesis of [18F](2S,4R)-4-fluoroglutamine on a GE FX-N Pro Module - PMC [pmc.ncbi.nlm.nih.gov]
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- 6. A Purification Method of 18F-FP-(+)-DTBZ via Solid-Phase Extraction With Combined Cartridges - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Purification Strategies for Fluorinated Pyrrolidinemethanol Compounds
Welcome to the technical support center for the purification of fluorinated pyrrolidinemethanol compounds. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in isolating and purifying these valuable synthetic intermediates. The unique physicochemical properties imparted by fluorine—such as altered basicity, polarity, and intermolecular interactions—can complicate standard purification protocols. This document provides in-depth, field-proven insights and troubleshooting strategies in a practical question-and-answer format to help you navigate these challenges effectively.
Frequently Asked Questions (FAQs)
Q1: How does fluorination affect the chromatographic behavior of my pyrrolidinemethanol compound?
Fluorination significantly alters a molecule's electronic properties and polarity, which directly impacts its behavior in chromatography.
-
Impact on Polarity and Lipophilicity : The substitution of hydrogen with fluorine, the most electronegative element, can lead to a complex interplay of effects. While a single fluorine atom might not drastically change the overall polarity, polyfluorination or the presence of a trifluoromethyl (CF₃) group often increases the molecule's lipophilicity (fat-solubility) while creating localized dipoles. This can lead to unexpected elution patterns. For instance, in reversed-phase chromatography, which separates compounds based on hydrophobicity, a more fluorinated compound will often be retained more strongly than its non-fluorinated analog.[1]
-
Basicity (pKa) Reduction : The strong electron-withdrawing nature of fluorine atoms decreases the electron density on the pyrrolidine nitrogen. This reduces the nitrogen's basicity (lowers its pKa value).[2][3] On a standard silica gel (slightly acidic) column, a less basic amine will have weaker interactions with the stationary phase, potentially leading to faster elution than expected or reduced tailing compared to its non-fluorinated counterpart.
-
Unique Interactions : Fluorinated compounds can exhibit unique interactions with specialized stationary phases. "Fluorous" phases, which are rich in fluorine, will strongly retain fluorinated molecules, offering an alternative selectivity compared to standard C18 or silica columns.[4][5][6]
Q2: Which protecting groups are recommended for the amine and alcohol functionalities during purification?
Protecting groups are crucial for simplifying purification by preventing unwanted interactions with the stationary phase or degradation.[7] The choice depends on the stability of your compound and the desired deprotection conditions.
| Functional Group | Protecting Group | Abbreviation | Typical Deprotection Conditions | Key Considerations |
| Pyrrolidine Amine | tert-Butoxycarbonyl | Boc | Acidic conditions (e.g., TFA in DCM)[8][9] | Stable to hydrogenation and mild base. Good for simplifying chromatography. |
| Benzyl Carbamate | Cbz (or Z) | Catalytic hydrogenation (e.g., H₂, Pd/C)[8][10] | Stable to acidic and basic conditions. Avoid if other reducible groups are present. | |
| Methanol Hydroxyl | tert-Butyldimethylsilyl Ether | TBDMS | Fluoride sources (e.g., TBAF in THF) or acidic conditions.[11][12][13] | Bulky group, very stable to a wide range of conditions except fluoride ions. |
| Methoxymethyl Ether | MOM | Acidic conditions (e.g., HCl in MeOH) | Stable to bases and nucleophiles. Can be cleaved under similar conditions as Boc. |
Expert Tip: If your purification strategy involves multiple steps, consider an "orthogonal" protecting group strategy, where each group can be removed without affecting the others (e.g., an acid-labile Boc group and a hydrogenation-labile Cbz group).[7]
Troubleshooting Purification Challenges
This section addresses specific problems you might encounter during the purification of your fluorinated pyrrolidinemethanol compound and provides actionable solutions.
Problem 1: My compound is streaking or showing significant tailing during silica gel flash chromatography.
This is a classic issue when purifying basic compounds like amines on standard, slightly acidic silica gel.
Causality: The basic pyrrolidine nitrogen interacts strongly and often irreversibly with the acidic silanol groups (Si-OH) on the silica surface. This leads to poor peak shape (tailing) and sometimes even sample loss on the column.
Solutions:
-
Mobile Phase Modification:
-
Add a Basic Modifier : The most common solution is to add a small amount of a volatile base to your mobile phase. This base will compete with your compound for the acidic sites on the silica gel.
-
Recommended Modifier : 0.5-1% triethylamine (NEt₃) or ammonia in methanol (for very polar compounds) in your ethyl acetate/hexane or DCM/methanol mobile phase.
-
-
Rationale : By neutralizing the active sites, the modifier allows your compound to travel through the column with fewer non-ideal interactions, resulting in sharper peaks.
-
-
Use a Deactivated or Functionalized Stationary Phase:
-
Amine-Functionalized Silica : These columns have aminopropyl groups bonded to the silica surface, which masks the acidic silanol groups and provides a mildly basic environment.[14] This is an excellent, though more expensive, option for eliminating tailing without mobile phase additives.
-
Deactivated Silica Gel : You can purchase silica gel that has been end-capped or treated to reduce the number of acidic sites.
-
-
Protect the Amine :
Problem 2: I have a mixture of diastereomers that I cannot separate by standard flash chromatography.
The synthesis of fluorinated pyrrolidinemethanols often creates multiple stereocenters, leading to diastereomeric mixtures. These isomers can have very similar polarities, making separation challenging.[15][16]
Logical Workflow for Diastereomer Separation:
Caption: Decision workflow for separating challenging diastereomers.
Detailed Strategies:
-
Optimize Normal-Phase Chromatography :
-
Run a Gradient Elution : Instead of an isocratic (constant solvent mixture) elution, a shallow gradient can often resolve closely eluting spots.[17]
-
Change Solvent Selectivity : If a standard hexane/ethyl acetate system fails, switch to solvent systems with different properties. For example, using dichloromethane/methanol or toluene-based systems can alter the interactions with the stationary phase and improve separation.
-
Use a High-Performance Flash Column : Columns packed with smaller silica particles (e.g., 20-40 µm) offer higher resolution than standard flash-grade silica (40-63 µm).
-
-
Switch to Reversed-Phase (RP) Chromatography :
-
Orthogonal Selectivity : RP chromatography separates based on hydrophobicity, which is a different mechanism than the polarity-based separation of normal-phase.[1] This "orthogonal" approach often separates compounds that co-elute on silica.
-
Stationary Phase Choice : A standard C18 column is a good starting point. For fluorinated compounds, a specialized fluorinated stationary phase (e.g., a PFP or FluoroSep column) can offer enhanced retention and unique selectivity.[4][5]
-
-
Chemical Derivatization :
-
If chromatographic methods fail, you can chemically modify the compound to exaggerate the physical differences between the diastereomers. By reacting the free hydroxyl group with a bulky chiral derivatizing agent, you create new diastereomers that are often much easier to separate using standard chromatography.[18] After separation, the derivatizing group is cleaved to yield the pure, individual diastereomers.
-
Problem 3: My compound "oils out" during crystallization instead of forming a solid.
"Oiling out" occurs when the compound separates from the solution as a liquid phase because its melting point is lower than the temperature of the solution.[19] This is common for compounds that are impure (which lowers the melting point) or have flexible structures.[19][20]
Troubleshooting Steps for Oiling Out:
-
Slow Down the Crystallization : Rapid cooling is a primary cause of oiling out.
-
Action : Allow the hot, dissolved solution to cool slowly to room temperature, and then gradually cool it further in an ice bath or refrigerator. Insulating the flask can help. Slower cooling gives molecules more time to orient into a crystal lattice.
-
-
Adjust Solvent Volume : The solution might be too concentrated, causing the compound to crash out of solution too quickly.
-
Action : Re-heat the mixture to dissolve the oil, add more of the primary solvent (the one the compound is more soluble in), and then cool slowly again.[19]
-
-
Change the Solvent System : The chosen solvent may not be optimal.
-
Action : For amino alcohols, common successful solvent systems include isopropanol/water, ethanol/hexane, or ethyl acetate/hexane.[21] Experiment with different solvent pairs to find one where the compound is soluble when hot but sparingly soluble when cold.
-
-
Introduce a Seed Crystal : Seeding provides a template for crystal growth and can bypass the kinetic barrier to nucleation.
-
Action : Once the solution has cooled slightly (but before it becomes cloudy), add a tiny crystal from a previous successful batch (if available). If not, try scratching the inside of the flask with a glass rod at the solvent-air interface to create micro-scratches that can initiate crystallization.
-
-
Ensure High Purity : Significant impurities can depress the melting point and promote oiling out.
-
Action : If the crude material is very impure, consider a quick pass through a silica plug or a charcoal treatment to remove baseline impurities before attempting crystallization.[19]
-
Problem 4: I need to remove highly fluorinated reagents or byproducts from my less-fluorinated product.
This is a perfect application for "fluorous" purification techniques, which leverage the unique property of highly fluorinated compounds to selectively interact with other fluorinated materials.[22][23][24]
Solution: Fluorous Solid-Phase Extraction (F-SPE)
-
Principle : F-SPE uses a stationary phase (often silica gel) that has been functionalized with long perfluoroalkyl chains (e.g., -C₈F₁₇). This "fluorous silica" strongly retains compounds that also have a high fluorine content (a "fluorous tag").[25]
-
Workflow :
-
Load : Dissolve your crude reaction mixture in a suitable solvent and load it onto a pre-packed fluorous silica cartridge.
-
Elute Non-Fluorous Compounds : Wash the cartridge with a "fluorophobic" solvent (e.g., methanol/water or acetonitrile). Your desired, less-fluorinated pyrrolidinemethanol product will elute, while the highly fluorinated impurities remain strongly bound to the column.
-
Elute Fluorous Compounds (Optional) : If you need to recover the fluorous impurity, you can then wash the column with a "fluorophilic" solvent (e.g., a perfluorinated solvent like FC-72 or a specialty fluorous solvent) to elute the retained components.
-
This technique is exceptionally powerful for separating compounds based on their percentage of fluorine content and can often replace traditional chromatography for specific applications.[26]
Reference List
-
Przybyciel, M. Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. LCGC International. Available at: [Link].
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Zhang, W. Fluorous tagging strategy for solution-phase synthesis of small molecules, peptides and oligosaccharides. Med. Chem. Commun., 2(1), 17-29. Available at: [Link].
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Smith, G. E., Scollard, D. A., Sossi, V., & Ruth, T. J. (2014). Automated Radiosynthesis of cis- and trans-4-[18F]Fluoro-l-proline Using [18F]Fluoride. ACS chemical neuroscience, 5(8), 699–704. Available at: [Link].
-
Organic Chemistry Portal. Cbz-Protected Amino Groups. Available at: [Link].
-
Harada, N. (2018). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. Molecules, 23(1), 103. Available at: [Link].
-
Organic Chemistry Portal. tert-Butyldimethylsilyl Ethers. Available at: [Link].
-
Termühlen, F., Kovačević, T., & Schembecker, G. (2021). Process Design for Continuous Crystallization of l-Tryptophan in Water–Alcohol Solvent Mixtures. Crystals, 11(11), 1395. Available at: [Link].
-
Grygorenko, O., et al. (2023). Fluorinated azetidine, pyrrolidine, and piperidine derivatives. ResearchGate. Available at: [Link].
-
Tautkus, S., et al. (2018). Neutralization and removal of compounds containing fluoride ions from waste silica gel. ResearchGate. Available at: [Link].
-
Chromatography Forum. Separation of diastereomers. (2008). Available at: [Link].
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Glatz, H., et al. (2004). Fluorinated HPLC phases - Looking beyond C18 for reversed-phase HPLC. ResearchGate. Available at: [Link].
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Yadav, K. K., et al. (2023). Derivatization of Proline for the Enantiomeric Separation and Estimation of D-Proline in L-Proline by NP-HPLC. ResearchGate. Available at: [Link].
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Hopmann, K. H., et al. (2017). Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors. Bioorganic & medicinal chemistry letters, 27(12), 2733–2737. Available at: [Link].
-
StudySmarter. Protecting Groups: Boc, Cbz, Amine. (2023). Available at: [Link].
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Beghetto, V., et al. (2016). Fluorinated alcohols as solvents, co-solvents and additives in homogeneous catalysis. PDF. Available at: [Link].
-
Cabral, N. L. D., et al. (2008). Protecting groups transfer: unusual method of removal of tr and tbdms groups by transetherification. Nucleosides, nucleotides & nucleic acids, 27(8), 931–948. Available at: [Link].
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Mettler Toledo. Oiling Out in Crystallization. Available at: [Link].
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Chen, X., et al. (2010). Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chromatography. Analytical sciences : the international journal of the Japan Society for Analytical Chemistry, 26(9), 1001–1005. Available at: [Link].
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Fekete, J., & Milen, M. (2014). Comparative study on separation of diastereomers by HPLC. ResearchGate. Available at: [Link].
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Zagra, M., et al. (2021). Investigation of Hybrid Films Based on Fluorinated Silica Materials Prepared by Sol–Gel Processing. Coatings, 11(11), 1362. Available at: [Link].
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Impact Factor. Derivatization of Proline for the Enantiomeric Separation and Estimation of D-Proline in L-Proline by NP-HPLC. (2023). Available at: [Link].
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Cabral, N. L. D., et al. (2008). Protecting Groups Transfer: Unusual Method of Removal of Tr and Tbdms Groups by Transetherification. ResearchGate. Available at: [Link].
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Sereda, G. (2011). Synthesis of β-amino-α-trifluoromethyl alcohols and their applications in organic synthesis. Beilstein journal of organic chemistry, 7, 1159–1167. Available at: [Link].
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University of Tartu. Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents. Available at: [Link].
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University of Illinois. FLUOROUS TAGS IN ORGANIC CHEMISTRY. (2016). Available at: [Link].
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Phenomenex. Can you retain polar acidic compounds using reversed-phase conditions? | Trust Your Science, S2E16. (2020). YouTube. Available at: [Link].
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Reddit. Help separating diastereomers with very similar Rf. (2018). Available at: [Link].
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Master Organic Chemistry. Amine Protection and Deprotection. Available at: [Link].
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Luo, Z., et al. (2001). A Fluorous-Tagging Strategy for the Synthesis and Separation of Mixtures of Organic Compounds. ResearchGate. Available at: [Link].
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Chromatography Forum. Amine column degradation. (2009). Available at: [Link].
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Chemistry LibreTexts. 7.10: Reverse Phase Chromatography. (2022). Available at: [Link].
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Williams, R. pKa Data Compiled by R. Williams. Organic Chemistry Data. Available at: [Link].
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Chemistry LibreTexts. 3.6F: Troubleshooting. (2022). Available at: [Link].
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Google Patents. US5118815A - Method for crystallization of amino acids. Available at: .
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Yadav, K. K., et al. (2023). Chiral Derivatization Method for the Separation of Enantiomers of L-Prolinamide by Reverse Phase HPLC. Juniper Publishers. Available at: [Link].
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Zhang, Y., et al. (2020). Experimental investigation and prediction of oiling out during crystallization process. ResearchGate. Available at: [Link].
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Glen Research. Glen Report 18.16 - Fluorous Affinity Purification of Oligonucleotides. Available at: [Link].
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Leito, I., et al. (2017). Determination of p K a values of fluorocompounds in water using 19 F NMR. ResearchGate. Available at: [Link].
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Regalado, E. L., et al. (2012). Comparison of SFC, HPLC, and Chiral techniques for the separation of diastereomers of a diverse set of small molecules. Journal of Chromatography A, 1258, 129-138.
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Biotage. What is the Chemistry Behind Reversed-Phase Flash Chromatography?. (2023). Available at: [Link].
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Teledyne ISCO. Introduction to Functionalized Silica Gel and Alumina RediSep Columns. Available at: [Link].
-
Daugulis, O. (2016). A remarkable solvent effect of fluorinated alcohols on transition metal catalysed C–H functionalizations. Organic Chemistry Frontiers, 3(4), 431-434. Available at: [Link].
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Reddit. What can cause "oiling out"?. (2011). Available at: [Link].
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Beilstein Journals. EXPERIMENTAL PROCEDURES. Available at: [Link].
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Pearson, W. H., & Berry, D. A. (2004). Fluorous Affinity Purification of Oligonucleotides. The Journal of organic chemistry, 69(24), 8341–8349. Available at: [Link].
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Organic Chemistry Portal. Boc-Protected Amino Groups. Available at: [Link].
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Identifying and minimizing side products in fluoropyrrolidine synthesis
Welcome to the technical support center for fluoropyrrolidine synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of synthesizing fluorinated pyrrolidine scaffolds. Here, we address common challenges, provide in-depth troubleshooting advice, and answer frequently asked questions to help you identify and minimize side products in your reactions, ensuring the integrity and success of your synthetic endeavors.
Troubleshooting Guide: Navigating Common Synthetic Hurdles
This section is structured to address specific issues you may encounter during the synthesis of fluoropyrrolidines. Each problem is followed by an analysis of potential causes and actionable solutions.
Problem 1: Low Yield of the Desired Fluoropyrrolidine and a Complex Mixture of Products on TLC/LC-MS.
Potential Cause A: Competing Elimination Reactions
When synthesizing fluoropyrrolidines from hydroxylated precursors (e.g., hydroxyproline derivatives) using deoxofluorinating agents, elimination reactions can be a significant side reaction, leading to the formation of unsaturated pyrrolidine derivatives. This is particularly prevalent when the hydroxyl group is on a carbon adjacent to a proton, and the reaction conditions favor E2 or E1cb mechanisms.[1] The use of a strong, non-nucleophilic base can exacerbate this issue.
Solution:
-
Choice of Fluorinating Agent: Employ milder deoxofluorinating agents. For instance, while DAST (diethylaminosulfur trifluoride) is effective, it can promote elimination. Consider using reagents like Fluolead™ or XtalFluor® which can sometimes offer higher selectivity for substitution over elimination.
-
Temperature Control: Maintain strict low-temperature control throughout the reaction. Running the reaction at the lowest effective temperature can disfavor the higher activation energy pathway of elimination.
-
Base Selection: If a base is required, use a sterically hindered, non-nucleophilic base in stoichiometric amounts. Excess base can readily promote elimination.
Experimental Protocol: Minimizing Elimination during Deoxofluorination of N-Boc-4-hydroxypyrrolidine
-
Preparation: Dry all glassware thoroughly and conduct the reaction under an inert atmosphere (e.g., Argon or Nitrogen).
-
Reaction Setup: Dissolve N-Boc-4-hydroxypyrrolidine (1 equivalent) in anhydrous dichloromethane (DCM) and cool the solution to -78 °C in a dry ice/acetone bath.
-
Reagent Addition: Slowly add Deoxo-Fluor® (bis(2-methoxyethyl)aminosulfur trifluoride) (1.2 equivalents) dropwise to the cooled solution.
-
Reaction Monitoring: Stir the reaction mixture at -78 °C and monitor its progress by thin-layer chromatography (TLC) or LC-MS.
-
Quenching: Once the starting material is consumed, quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate at -78 °C.
-
Work-up: Allow the mixture to warm to room temperature, separate the organic layer, and extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Potential Cause B: Ring-Opening and Ring-Expansion Side Products
In the deoxofluorination of β-amino alcohols like prolinol derivatives, the neighboring nitrogen atom can participate in the reaction, leading to the formation of an intermediate aziridinium ion.[2] Nucleophilic attack by the fluoride ion on this intermediate can result in either the desired fluoropyrrolidine or a ring-opened product. In some cases, this can be followed by rearrangement to yield ring-expanded products.[2]
Solution:
-
Protecting Group Strategy: The choice of the nitrogen-protecting group is critical. A bulky and electron-withdrawing protecting group (e.g., Boc, Cbz) can disfavor the formation of the aziridinium intermediate by sterically hindering the intramolecular attack and reducing the nucleophilicity of the nitrogen.
-
Solvent Effects: The polarity of the solvent can influence the stability of the aziridinium intermediate. Less polar solvents may disfavor its formation.
Mechanism of Aziridinium-Mediated Ring Opening:
Caption: Formation of aziridinium intermediate leading to desired product and side product.
Problem 2: Presence of Diastereomers in the Final Product.
The formation of diastereomers is a common challenge in fluoropyrrolidine synthesis, especially when creating a new stereocenter during the fluorination step or in cycloaddition reactions.[3]
Solution:
-
Chiral Catalysts/Auxiliaries: In reactions like [3+2] cycloadditions, the use of chiral ligands or catalysts can induce high diastereoselectivity.
-
Substrate Control: The inherent stereochemistry of the starting material can direct the stereochemical outcome of the reaction. Careful selection of the substrate is crucial.
-
Purification: If diastereomers are formed, they can often be separated by chromatographic techniques due to their different physical properties.[3]
Purification Protocol: Separation of Fluoropyrrolidine Diastereomers
-
Column Chromatography:
-
Stationary Phase: Standard silica gel is often sufficient. For challenging separations, consider using reverse-phase silica (C18) or specialized fluorinated stationary phases which can offer different selectivity.[4]
-
Mobile Phase: A gradient elution with a mixture of a non-polar solvent (e.g., hexanes or heptane) and a more polar solvent (e.g., ethyl acetate or isopropanol) is typically effective. The optimal solvent system should be determined by TLC analysis.
-
-
Chiral HPLC: For analytical and preparative separation of enantiomers and some diastereomers, chiral High-Performance Liquid Chromatography (HPLC) is the method of choice. This often requires specialized chiral columns.[5]
-
Recrystallization: If the product is a crystalline solid, diastereomers can sometimes be separated by fractional recrystallization.[3][6] This technique relies on the different solubilities of the diastereomers in a particular solvent system.
Data Summary: Solvent Systems for Diastereomer Separation
| Diastereomer Type | Recommended Chromatographic Method | Typical Mobile Phase |
| Cis/Trans Isomers | Normal Phase Silica Gel Chromatography | Hexane/Ethyl Acetate Gradient |
| Epimers | Reverse Phase (C18) HPLC | Acetonitrile/Water Gradient |
| Enantiomers (as diastereomeric derivatives) | Chiral HPLC | Isopropanol/Hexane |
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of impurities in fluoropyrrolidine synthesis?
A1: Impurities can arise from several sources:
-
Starting Materials: Impurities in the initial substrates can carry through the synthesis.
-
Side Reactions: As discussed in the troubleshooting guide, elimination, ring-opening, and over-fluorination are common side reactions.
-
Reagents: Decomposition of reagents, especially fluorinating agents, can lead to byproducts.
-
Incomplete Reactions: Unreacted starting materials can contaminate the final product.
Q2: How can I detect and characterize unknown side products?
A2: A combination of analytical techniques is essential:
-
Thin-Layer Chromatography (TLC): For initial assessment of reaction progress and purity.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): To determine the molecular weights of the components in your reaction mixture.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H, 13C, and especially 19F NMR are crucial for structural elucidation of fluorinated compounds.
-
High-Resolution Mass Spectrometry (HRMS): To obtain the exact mass and elemental composition of the impurities.
Q3: Can over-fluorination occur, and how can I prevent it?
A3: Yes, over-fluorination can occur, especially when using highly reactive electrophilic fluorinating agents on electron-rich pyrrolidine rings. To prevent this, you can:
-
Control Stoichiometry: Use the fluorinating agent in a stoichiometric amount or with a slight excess (e.g., 1.1-1.2 equivalents).
-
Use Milder Reagents: Select a fluorinating agent with lower reactivity.
-
Protecting Groups: Electron-withdrawing protecting groups on the pyrrolidine nitrogen can deactivate the ring towards further electrophilic attack.
Workflow for Identifying and Mitigating Side Products:
Caption: A systematic workflow for troubleshooting fluoropyrrolidine synthesis.
References
-
G. G. D. de Oliveira, A. C. S. de Souza, and R. O. M. A. de Souza, "Pyrrolidine and oxazolidine ring transformations in proline and serine derivatives of α-hydroxyphosphonates induced by deoxyfluorinating reagents," RSC Advances, vol. 8, no. 52, pp. 29775-29787, 2018. Available: [Link]
-
M. Komatsuda, A. Suto, H. Kondo, and J. Yamaguchi, "Ring-opening fluorination of bicyclic azaarenes," Chemical Science, vol. 13, no. 2, pp. 433-438, 2022. Available: [Link]
-
Mettler-Toledo International Inc., "Recrystallization Guide: Process, Procedure, Solvents." Available: [Link]
-
A. Company, I. Fernández, and S. Conejero, "Mechanistic Studies on the Synthesis of Pyrrolidines and Piperidines via Copper-Catalyzed Intramolecular C–H Amination," Organometallics, vol. 41, no. 10, pp. 1224–1232, 2022. Available: [Link]
-
University of Colorado Boulder, "Recrystallization." Available: [Link]
-
A. Company, I. Fernández, and S. Conejero, "Mechanistic Studies on the Synthesis of Pyrrolidines and Piperidines via Copper-Catalyzed Intramolecular C–H Amination," Organometallics, vol. 41, no. 10, pp. 1224–1232, 2022. Available: [Link]
-
A. Dal-Col, F. G. Fin, S. Dall'Angelo, and G. Sbardella, "Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds," Molecules, vol. 26, no. 16, p. 4937, 2021. Available: [Link]
-
I. V. Trushkov and M. D. K. A. Subbotin, "Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors," International Journal of Molecular Sciences, vol. 25, no. 21, p. 11158, 2024. Available: [Link]
-
Santai Technologies, "The Purification of Diastereomers by SepaFlash™ C18 Reversed Phase Cartridge." Available: [Link]
-
E. L. Regalado et al., "Search for improved fluorinated stationary phases for separation of fluorine-containing pharmaceuticals from their desfluoro analogs," Journal of Chromatography A, vol. 1381, pp. 200-207, 2015. Available: [Link]
-
A. Isidro-Llobet, M. Álvarez, and F. Albericio, "β-Elimination Side Reactions," in Peptide Synthesis and Applications, 2013. Available: [Link]
-
J. J. McNally et al., "High-throughput purification of combinatorial libraries II: Automated separation of single diastereomers from a 4-amido-pyrrolidone library containing intentional diastereomer pairs," Journal of Combinatorial Chemistry, vol. 4, no. 6, pp. 557-563, 2002. Available: [Link]
-
I. V. Trushkov and M. D. K. A. Subbotin, "Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors," International Journal of Molecular Sciences, vol. 25, no. 21, p. 11158, 2024. Available: [Link]
-
NurdRage, "Purifying OTC Chemicals: Recrystallization," YouTube, Feb. 11, 2012. Available: [Link]
-
E. L. Regalado et al., "Search for improved fluorinated stationary phases for separation of fluorine-containing pharmaceuticals from their desfluoro analogs," Journal of Chromatography A, vol. 1381, pp. 200-207, 2015. Available: [Link]
-
CUNY Queensborough Community College, "Purification by Recrystallization." Available: [Link]
-
J. J. McNally et al., "High-Throughput Purification of Combinatorial Libraries II: Automated Separation of Single Diastereomers from a 4-Amido-pyrrolidone Library Containing Intentional Diastereomer Pairs," Journal of Combinatorial Chemistry, vol. 4, no. 6, pp. 557-563, 2002. Available: [Link]
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E. Ota and J. Yamaguchi, "Recent Developments for the Ring Opening of Pyrrolidines and Unstrained Cyclic Amines via C−N Bond Cleavage," European Journal of Organic Chemistry, vol. 28, no. 2, e202401322, 2025. Available: [Link]
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S. M. F. G. de Matos, J. W. F. de Oliveira, and R. O. M. A. de Souza, "The Dark Side of Fluorine," ACS Medicinal Chemistry Letters, vol. 10, no. 7, pp. 935-940, 2019. Available: [Link]
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J. Desarnaud, H. Derluyn, J. Carmeliet, D. Bonn, and N. Shahidzadeh, "Salt crystal purification by deliquescence/crystallization cycling," EPL (Europhysics Letters), vol. 95, no. 4, p. 48002, 2011. Available: [Link]
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Southern Illinois University Edwardsville, "Elimination Reactions." Available: [Link]
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Z. S. Dombrády, E. Pálovics, and E. Fogassy, "Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent," Current Research in Bioorganic & Organic Chemistry, vol. 2, p. 123, 2019. Available: [Link]
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Y. Ano, K. Y. T. Ho, and S. Akai, "Selective C–N Bond Cleavage in Unstrained Pyrrolidines Enabled by Lewis Acid and Photoredox Catalysis," Organic Letters, vol. 23, no. 1, pp. 195-200, 2021. Available: [Link]
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S. M. F. G. de Matos et al., "Oxidative fluorination with Selectfluor: A convenient procedure for preparing hypervalent iodine(V) fluorides," Beilstein Journal of Organic Chemistry, vol. 10, pp. 1978-1984, 2014. Available: [Link]
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Technical Support Center: Navigating Solubility Challenges of (2S,4S)-4-Fluoro-2-pyrrolidinemethanol Derivatives
A Foreword from Your Application Scientist
Welcome to the technical support center dedicated to a promising, yet often challenging, class of compounds: (2S,4S)-4-Fluoro-2-pyrrolidinemethanol derivatives. The inherent three-dimensionality and synthetic versatility of the pyrrolidine scaffold make it a cornerstone in modern drug discovery.[1] The strategic introduction of a fluorine atom can profoundly modulate metabolic stability, binding affinity, and pKa, offering a powerful tool for optimizing drug candidates.[2][3][4]
However, these same modifications frequently lead to a critical roadblock in development: poor aqueous solubility. This guide is structured to move beyond simple protocols. It is designed to provide you, our fellow researchers, with the causal reasoning behind solubility issues and a systematic, tiered approach to overcoming them. We will explore the fundamental physicochemical principles at play and provide validated, step-by-step methods to help you keep your research moving forward.
Section 1: The "Why?" — Understanding the Physicochemical Roots of Insolubility
This section addresses the fundamental reasons your derivatives may exhibit poor solubility. Understanding the underlying cause is the first step toward a rational solution.
Q1: Why are my this compound derivatives consistently precipitating out of aqueous buffers like PBS (pH 7.4)?
A: The solubility of these derivatives is governed by a delicate balance of several factors. Precipitation in standard physiological buffers is often traced back to one or more of the following:
-
Basicity of the Pyrrolidine Nitrogen: The nitrogen atom in the pyrrolidine ring is basic. At a neutral pH of 7.4, it is only partially protonated. The uncharged, free base form is significantly less polar and thus less soluble in water than its protonated, cationic salt form.
-
Increased Lipophilicity from Fluorine: While fluorine is highly electronegative, its introduction in place of a hydrogen atom often increases the overall lipophilicity of the molecule.[4][5] This enhanced "oil-like" character reduces its affinity for polar aqueous solvents.
-
High Crystal Lattice Energy: Your derivative may pack very efficiently into a stable crystal structure. A large amount of energy is then required to break apart this crystal lattice and allow individual molecules to be solvated by water. This is a common characteristic of many poorly soluble active pharmaceutical ingredients (APIs).
-
Impact of Other Substituents: The core scaffold is only part of the story. Large, nonpolar functional groups added to other positions on the pyrrolidine ring or the methanol group will drastically decrease aqueous solubility.
Q2: I thought fluorine was supposed to be beneficial. How exactly does it impact solubility?
A: The effect of fluorine is complex and context-dependent. It's a double-edged sword that must be understood to be wielded effectively.
-
Electronic Effects (pKa Suppression): As the most electronegative element, fluorine exerts a strong electron-withdrawing inductive effect. When placed at the 4-position, it pulls electron density away from the pyrrolidine nitrogen. This makes the nitrogen less basic, lowering its pKa.[2] A lower pKa means that a more acidic environment (lower pH) is required to fully protonate the nitrogen and achieve maximum solubility.
-
Lipophilicity Effects: Fluorine substitution can increase lipophilicity, which generally correlates with lower aqueous solubility.[5][6] This is because the C-F bond is more polarized but less polarizable than a C-H bond, leading to weaker interactions with water molecules compared to stronger intermolecular forces in the compound's crystal lattice.
-
Conformational and Packing Effects: Fluorine substitution can alter the preferred conformation of the pyrrolidine ring, which can influence how the molecules pack in the solid state.[3][7] This can lead to the formation of different polymorphs, each with its own unique solubility profile.
Section 2: Tier 1 Troubleshooting — First-Line Strategies for Solubilization
Before resorting to complex formulations, simple and direct modifications to the solvent system can often solve the problem. This section details the most immediate and impactful troubleshooting steps.
Q3: My compound is insoluble in PBS. What is the absolute first thing I should try?
A: The first and most critical step is pH adjustment . Given the basic nature of the pyrrolidine nitrogen, lowering the pH of your aqueous buffer is the most direct way to increase solubility. By protonating the nitrogen to form a cationic salt (R₂NH₂⁺), you dramatically increase the molecule's polarity and its favorable interactions with water.
Below is a troubleshooting workflow to guide your initial experiments.
Caption: Initial solubility troubleshooting workflow.
Protocol 1: Determining a pH-Solubility Profile
This experiment will identify the optimal pH range for solubilizing your compound.
-
Preparation: Prepare a set of buffers spanning a pH range from 2.0 to 8.0 (e.g., citrate for pH 2-6, phosphate for pH 6-8).
-
Sample Addition: Add a pre-weighed excess of your solid compound to a fixed volume (e.g., 1 mL) of each buffer in separate vials. Ensure enough solid is added that some remains undissolved at the end.
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) for 24 hours. This "shake-flask" method allows the solution to reach thermodynamic equilibrium.
-
Separation: Centrifuge the vials at high speed (e.g., >14,000 rpm) to pellet the undissolved solid.
-
Quantification: Carefully remove an aliquot of the clear supernatant and determine the concentration of the dissolved compound using a suitable analytical method (e.g., HPLC-UV, LC-MS).
-
Analysis: Plot the measured solubility (e.g., in µg/mL or µM) against the pH of the buffer to visualize the pH-solubility profile.
Q4: I achieved solubility at pH 4.5, but my biological assay is sensitive to low pH. What is my next option?
A: Your next step is to explore the use of co-solvents . A co-solvent is a water-miscible organic solvent that, when added to water, reduces the overall polarity of the solvent system.[8][9] This makes the environment more hospitable to your lipophilic compound, thereby increasing its solubility at a more physiologically relevant pH.
It is crucial to note that co-solvents themselves can have effects on biological systems (e.g., enzyme activity, cell viability). Therefore, the goal is always to use the lowest concentration of co-solvent that achieves the desired solubility.
| Co-solvent | Typical Starting Concentration (v/v) | Key Considerations |
| Dimethyl Sulfoxide (DMSO) | 1-5% | Gold standard for initial solubilization; can be toxic to cells at >0.5-1%. |
| Ethanol (EtOH) | 1-10% | Less toxic than DMSO but can also be more disruptive to protein structures. |
| Polyethylene Glycol 400 (PEG 400) | 5-20% | Generally well-tolerated in vivo; can be viscous. |
| N-Methyl-2-pyrrolidone (NMP) | 1-5% | A very effective solubilizer, reported to act as both a co-solvent and a complexing agent.[10][11] |
| Propylene Glycol (PG) | 5-20% | Common in pharmaceutical formulations; good safety profile. |
Section 3: Advanced Formulation Strategies for Development Candidates
When simple pH and co-solvent adjustments are insufficient or incompatible with your experimental system (especially for in vivo studies), more advanced formulation techniques are required.
Q5: My lead compound is critical for an upcoming animal study, but I cannot use co-solvents due to toxicity concerns. What are the industry-standard approaches?
A: For development candidates, two powerful techniques are the use of cyclodextrins and the creation of amorphous solid dispersions . These methods enhance solubility by fundamentally altering the state of the drug molecule in the formulation.
-
Cyclodextrin Complexation: Cyclodextrins are cyclic oligosaccharides shaped like a truncated cone with a hydrophobic interior cavity and a hydrophilic exterior.[12] They act as "molecular buckets," encapsulating the poorly soluble drug molecule within their hydrophobic core. This "inclusion complex" presents a hydrophilic exterior to the water, rendering the entire complex soluble.[][14] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a widely used derivative with excellent solubility and a strong safety profile.[12]
-
Amorphous Solid Dispersions: This strategy involves dispersing the drug at a molecular level within a hydrophilic polymer matrix (e.g., polyvinylpyrrolidone (PVP), hydroxypropyl methylcellulose (HPMC)).[15][16][17] The process prevents the drug from crystallizing, locking it in a high-energy "amorphous" state. Amorphous materials do not have an ordered crystal lattice to overcome and thus dissolve much more readily and can achieve concentrations significantly higher than the intrinsic solubility of the crystalline form (a state known as supersaturation). Common preparation methods include spray drying and hot-melt extrusion.[18]
Caption: Comparison of advanced solubility enhancement mechanisms.
Protocol 2: Preparation of a Drug-Cyclodextrin Inclusion Complex (Kneading Method)
This is a simple, lab-scale method to screen for improved solubility with cyclodextrins.
-
Molar Ratio Calculation: Calculate the amount of drug and HP-β-CD needed for a 1:1 molar ratio.
-
Trituration: Place the HP-β-CD in a glass mortar and add a small amount of a water/ethanol (50:50 v/v) mixture to form a thick, uniform paste.
-
Incorporation: Add the drug to the paste and knead thoroughly with a pestle for 30-45 minutes. Add small amounts of the solvent mixture as needed to maintain a paste-like consistency.
-
Drying: Dry the resulting product in an oven at 40-50 °C until a constant weight is achieved.
-
Final Processing: Pulverize the dried complex into a fine powder and pass it through a sieve.
-
Solubility Testing: Test the aqueous solubility of this new powder using the shake-flask method (Protocol 1, Step 2 onwards) in your desired buffer and compare it to the solubility of the uncomplexed drug.
Section 4: Essential Analytical Protocols
Accurate measurement is the foundation of good science. Use these standardized protocols to quantify the solubility of your compounds reliably.
Q6: How can I accurately and definitively measure the thermodynamic (equilibrium) solubility of my final compound?
A: The gold-standard method is the Shake-Flask Method , which is designed to ensure the solvent is fully saturated with the drug, representing a true equilibrium state.
Protocol 3: Thermodynamic Solubility Determination via Shake-Flask
-
System Setup: Add an excess amount of the solid compound (enough to be visible after equilibration) to a known volume of the test solvent (e.g., pH 7.4 phosphate buffer) in a sealed, clear vial.
-
Equilibration: Place the vial in an orbital shaker or on a rotating wheel in a temperature-controlled environment (e.g., 25 °C or 37 °C). Agitate for at least 24 hours. For some highly crystalline compounds, 48-72 hours may be necessary to ensure equilibrium is reached.
-
Phase Separation: After equilibration, let the vial stand to allow large particles to settle. Then, withdraw a sample and filter it through a low-binding 0.22 µm syringe filter (e.g., PVDF) to remove all undissolved solids. This is a critical step to avoid artificially high results.
-
Dilution & Quantification: Dilute the clear filtrate with a suitable solvent (e.g., mobile phase for HPLC) to bring the concentration into the linear range of your analytical method's standard curve.
-
Analysis: Quantify the drug concentration using a validated HPLC-UV or LC-MS/MS method against a known concentration standard curve. The resulting concentration is the thermodynamic solubility.
Q7: I'm in the early discovery phase and need to screen dozens of compounds quickly. The shake-flask method is too slow. What is a reliable high-throughput alternative?
A: For early-stage screening, a kinetic solubility assay using laser nephelometry is the method of choice.[19] This technique does not measure true equilibrium solubility but instead determines the concentration at which the compound begins to precipitate from a solution, which is highly relevant for planning screening assays.
Protocol 4: High-Throughput Kinetic Solubility Screening by Nephelometry
-
Stock Solution: Prepare a high-concentration stock solution of your compound in 100% DMSO (e.g., 10 mM).
-
Serial Dilution: In a 96- or 384-well microplate, perform a serial dilution of your DMSO stock solution.
-
Precipitation Induction: Using a multichannel pipette or liquid handler, add your aqueous buffer of interest (e.g., PBS, pH 7.4) to each well, typically resulting in a final DMSO concentration of 1-2%.
-
Incubation: Incubate the plate at room temperature for a set period (e.g., 1-2 hours), allowing time for precipitation to occur.
-
Measurement: Read the plate on a microplate nephelometer.[19] The instrument measures the intensity of light scattered by the insoluble particles (precipitate) in each well.
-
Data Analysis: Plot the relative nephelometry units (RNU) against the compound concentration. The point at which the RNU signal sharply increases above the baseline indicates the kinetic solubility limit of the compound under those conditions.
References
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D’Andrea, L., et al. (2023). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 28(19), 6777. [Link]
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PubChem (n.d.). (2S,4R)-1-[(tert-butoxy)carbonyl]-4-fluoropyrrolidine-2-carboxylic acid. [Link]
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Pawar, J., & Fule, R. (2012). Solid dispersion technique for improving solubility of some poorly soluble drugs. Scholars Research Library, 4(5), 1939-1948. [Link]
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Shultz, M. D., et al. (2013). Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors. Bioorganic & Medicinal Chemistry Letters, 23(21), 5961-5966. [Link]
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Lund University Publications (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. [Link]
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Miro, A., et al. (2023). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Pharmaceutics, 15(7), 1838. [Link]
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Arunagiri, R. (2023). 4 Strategies To Formulate Poorly Soluble APIs. Drug Discovery Online. [Link]
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Kumar, P., et al. (2023). Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. Future Journal of Pharmaceutical Sciences, 9(1), 32. [Link]
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Zhang, Y., et al. (2022). Molecular Dynamics Simulation of Drug Solubilization Behavior in Surfactant and Cosolvent Injections. Pharmaceutics, 14(11), 2379. [Link]
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Matthew, B. (2025). Formulation strategies for poorly soluble drugs. ResearchGate. [Link]
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Singh, R., et al. (2010). Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability. Journal of Drug Delivery and Therapeutics, 1(2). [Link]
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Rheolution (n.d.). Measuring the solubility of pharmaceutical compounds using NEPHEL.O. [Link]
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Co-solvency and anti-solvent method for the solubility enhancement. (2024). Heliosphere. [Link]
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Kumar, S., & Singh, A. (2013). Improvement in solubility of poor water-soluble drugs by solid dispersion. International Journal of Pharmaceutical Sciences and Research, 4(12), 400. [Link]
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Shultz, M. D., et al. (2013). Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors. ResearchGate. [Link]
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Hintz, R., & Kuntz, D. (2021). Cosolvents in Self-Emulsifying Drug Delivery Systems (SEDDS): Do They Really Solve Our Solubility Problems? Pharmaceutics, 13(10), 1642. [Link]
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BMG LABTECH (2023). Drug solubility: why testing early matters in HTS. [Link]
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Titov, A. A., et al. (2023). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules, 28(14), 5413. [Link]
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Kumar, S. (2018). SOLID DISPERSION- STRATEGY TO ENHANCE SOLUBILITY AND DISSOLUTION OF POORLY WATER SOLUBLE DRUGS. Universal Journal of Pharmaceutical Research. [Link]
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Antipin, N. A., et al. (2023). Pyrrolidine-Derived Phenanthroline Diamides: An Influence of Fluorine Atoms on the Coordination of Lu(III) and Some Other f-Elements and Their Solvent Extraction. International Journal of Molecular Sciences, 24(6), 5569. [Link]
-
Stepanovs, D., & Jirgensons, A. (2016). Photochemical In-Flow Synthesis of 2,4-Methanopyrrolidines: Pyrrolidine Analogues with Improved Water Solubility and Reduced Lipophilicity. Organic Letters, 18(17), 4250-4253. [Link]
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Fluorine in drug discovery: Role, design and case studies. (n.d.). Science Reviews 2000. [Link]
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Sharma, D., et al. (2020). Determination of solubility by gravimetric method: A brief review. National Journal of Pharmaceutical Sciences, 2(1), 1-5. [Link]
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Loftsson, T., & Jarvinen, T. (1999). Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes. Journal of Pharmaceutical Sciences, 88(12), 1251-1253. [Link]
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The role of fluorine in medicinal chemistry. (n.d.). Taylor & Francis Online. [Link]
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Shandong IRO Chelating Chemical Co., Ltd. (n.d.). Cosolvent - The 'Medicinal Magician' in The Laboratory. [Link]
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Agharkar, S., et al. (1976). Solubility Improvement of Drugs using N-Methyl Pyrrolidone. Journal of Pharmaceutical Sciences, 65(5), 747-748. [Link]
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Almalki, A. H., et al. (2022). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. Molecules, 27(19), 6217. [Link]
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Carballo, R., et al. (2024). Regio- and stereochemical stability induced by anomeric and gauche effects in difluorinated pyrrolidines. Beilstein Journal of Organic Chemistry, 20, 936-947. [Link]
-
cyclodextrin in novel formulations and solubility enhancement techniques: a review. (n.d.). Journal of Drug Delivery and Therapeutics. [Link]
-
Ghare, A. D., & Deshmukh, P. (2025). Solubility Enhancement by Solid Dispersion Method: An Overview. ResearchGate. [Link]
-
Agharkar, S., et al. (1976). Solubility Improvement of Drugs using N-Methyl Pyrrolidone. Journal of Pharmaceutical Sciences, 65(5), 747-748. [Link]
-
Zhang, Y., et al. (2022). The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. Molecules, 27(15), 4786. [Link]
-
Al-Ghaban, D. (2010). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). American Pharmaceutical Review. [Link]
-
Sharma, D., & Saini, S. (2018). Strategies for improving hydrophobic drugs solubility and bioavailability. International Journal of Pharmacy and Chemistry, 4(1), 1-7. [Link]
-
Patel, M. M., & Patel, J. K. (2023). SOLID DISPERSION METHODS AND ITS ADVANTAGES: A REVIEW. International Journal of Novel Research and Development. [Link]
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Technical Support Center: Scalable Synthesis of (2S,4S)-4-Fluoro-2-pyrrolidinemethanol
Document ID: TSC-SFP-2401 Version: 1.0 Last Updated: January 23, 2026
Introduction
(2S,4S)-4-Fluoro-2-pyrrolidinemethanol is a critical chiral building block in modern medicinal chemistry. Its strategic incorporation of a fluorine atom can significantly modulate the physicochemical properties of parent molecules, including metabolic stability, pKa, and binding affinity, by inducing specific conformational constraints.[1][2] This guide provides in-depth technical support for research and process chemistry teams engaged in the scalable synthesis of this valuable intermediate, focusing on a robust and commonly employed synthetic pathway starting from the readily available (2S,4R)-4-hydroxyproline.[3] We will address common experimental challenges, offering troubleshooting advice and answers to frequently asked questions to ensure a safe, efficient, and reproducible synthesis suitable for preclinical supply.
Overview of the Recommended Scalable Synthetic Pathway
The most reliable and scalable route to this compound begins with (2S,4R)-4-hydroxyproline. The synthesis involves three key transformations:
-
Protection: The amine and carboxylic acid functionalities are protected to prevent unwanted side reactions during the fluorination step. A common strategy is the formation of an N-Boc, C-methyl ester protected intermediate.
-
Deoxyfluorination: The C4 hydroxyl group is displaced with fluorine via an SN2 reaction, which inverts the stereocenter from R to S. This is the most critical and challenging step of the synthesis.
-
Reduction: The protected ester is reduced to the primary alcohol to yield the final product.
This pathway is illustrated below.
Caption: High-level overview of the synthetic pathway.
Troubleshooting Guide (Q&A Format)
This section addresses specific issues that may arise during the synthesis.
Step 2: Deoxyfluorination
Question 1: My fluorination reaction yield is consistently low (<40%). What are the likely causes and how can I improve it?
Answer: Low yields in deoxyfluorination of hydroxyproline derivatives are a common and multifaceted problem. The primary causes are often incomplete reaction, degradation of the starting material or product, and formation of side products. Here’s a systematic approach to troubleshooting:
-
Cause A: Inefficient Activation of the Hydroxyl Group. The hydroxyl group must be converted into a good leaving group by the fluorinating agent. If this activation is slow or incomplete, the reaction will stall.
-
Solution: Ensure your fluorinating agent is of high purity and activity. Agents like DAST (diethylaminosulfur trifluoride) and Deoxo-Fluor® (bis(2-methoxyethyl)aminosulfur trifluoride) degrade upon exposure to moisture.[4] Use a fresh bottle or a properly stored aliquot. For scale-up, Deoxo-Fluor® is often preferred due to its higher thermal stability compared to DAST.[5]
-
-
Cause B: Competing Elimination Reaction. A significant side reaction is the E2 elimination to form a pyrroline derivative, especially at elevated temperatures. This is exacerbated by the steric hindrance around the C4 position.
-
Solution: Maintain strict temperature control. Run the reaction at the lowest possible temperature that allows for a reasonable reaction rate. This is typically between -78 °C and 0 °C. A slow, controlled addition of the fluorinating agent to the substrate solution at low temperature is critical on a larger scale to manage the exotherm.
-
-
Cause C: Inappropriate Solvent Choice. The solvent must fully dissolve the substrate and be inert to the highly reactive fluorinating agent.
-
Solution: Anhydrous, non-protic solvents are mandatory. Dichloromethane (DCM) or chloroform are common choices. Ensure the solvent is rigorously dried before use, as trace water will rapidly quench the fluorinating agent.
-
Question 2: I am observing a significant amount of an elimination byproduct by ¹H NMR and LC-MS. How can I minimize this?
Answer: The formation of the Δ³-pyrroline byproduct is a classic issue. This occurs when the intermediate acts as a base, or when the reaction temperature is too high, favoring elimination over substitution.
-
Mechanism Insight: The fluorinating agent activates the hydroxyl group. A base (which can be another molecule of the substrate or trace impurities) can then abstract the proton at C3, leading to elimination.
-
Troubleshooting Steps:
-
Temperature Control: This is the most critical parameter. Ensure your cooling bath is stable and the internal reaction temperature does not rise significantly during reagent addition.
-
Use of a Non-Nucleophilic Base (Optional): In some systems, the addition of a hindered, non-nucleophilic base like 2,6-lutidine or proton sponge can scavenge the HF byproduct, which can catalyze elimination. However, this should be used with caution as it can also promote elimination if not chosen carefully. A preliminary small-scale screen is advised.
-
Choice of Fluorinating Agent: Newer generation reagents like PhenoFluor or PyFluor are designed to reduce such side reactions, but their scalability and cost must be considered.[4][6] For this specific substrate, sticking with a well-understood reagent like Deoxo-Fluor® and optimizing conditions is often the most practical approach.
-
Caption: Troubleshooting logic for the deoxyfluorination step.
Step 3: Reduction
Question 3: My reduction of the methyl ester with LiAlH₄ is giving a complex mixture and the workup is difficult. Are there better alternatives for a scalable process?
Answer: While Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent, its high reactivity can lead to over-reduction or side reactions if not perfectly controlled. Its workup procedure (e.g., Fieser method) can also be problematic on a large scale, often forming gelatinous aluminum salts that complicate extraction.
-
Recommended Alternative: Borane Reagents or Sodium Borohydride.
-
Sodium Borohydride (NaBH₄) with an additive: NaBH₄ alone is typically too weak to reduce esters. However, in the presence of additives like LiCl in a solvent such as a THF/MeOH mixture, its reactivity is enhanced, allowing for a much safer and more controlled reduction of the ester.
-
Lithium Borohydride (LiBH₄): This reagent is an excellent choice. It is stronger than NaBH₄ but milder and more selective than LiAlH₄. It readily reduces esters to alcohols in ethereal solvents like THF or diethyl ether. The workup is also significantly more manageable than with aluminum-based hydrides.
-
-
Optimization Table for Reduction:
| Reagent | Typical Solvent | Temperature (°C) | Relative Safety | Workup Complexity |
| LiAlH₄ | THF, Et₂O | 0 to RT | Low | High |
| LiBH₄ | THF, Et₂O | 0 to RT | Medium | Low |
| NaBH₄ / LiCl | THF / MeOH | RT to Reflux | High | Low |
-
Causality: The choice of reducing agent is a trade-off between reactivity, selectivity, safety, and process simplicity. For scaling up, operational safety and ease of workup are paramount. LiBH₄ provides the best balance for this specific transformation.
Frequently Asked Questions (FAQs)
Q1: What are the critical safety precautions when handling Deoxo-Fluor® on a multi-gram scale? A1: Deoxo-Fluor® is corrosive and reacts violently with water to release HF gas.[5] All manipulations must be conducted in a well-ventilated chemical fume hood. Personnel must wear appropriate PPE, including acid-resistant gloves (nitrile is often insufficient; butyl or neoprene are better), a lab coat, and chemical splash goggles with a face shield. The reaction should be performed under an inert atmosphere (N₂ or Ar), and all glassware must be rigorously oven-dried. A quench solution (e.g., saturated sodium bicarbonate) should be readily available.
Q2: How do I confirm the stereochemical inversion at C4 after fluorination? A2: The most definitive method is using ¹⁹F NMR spectroscopy coupled with ¹H NMR. The coupling constants between the fluorine atom and the protons on the pyrrolidine ring (specifically H3 and H4) are stereochemically dependent. The magnitude of the J-coupling values can be compared to literature values for related cis and trans 4-fluoroproline derivatives to confirm the (2S,4S) configuration.[2][3]
Q3: My final product, this compound, is difficult to purify by column chromatography. Are there other methods? A3: The final product is a polar, often water-soluble, amino alcohol, which can make silica gel chromatography challenging. Consider converting the product to its hydrochloride (HCl) salt by treating a solution (e.g., in ether or ethyl acetate) with HCl (gas or a solution in a non-protic solvent). The resulting salt is often a crystalline solid that can be easily purified by recrystallization, effectively removing non-basic impurities. The free base can be regenerated just before use if necessary.
Q4: Can I perform the protection and fluorination steps as a one-pot synthesis to save time? A4: This is not recommended for a scalable process. The conditions for the protection step (esterification and N-Boc protection) are incompatible with the anhydrous and specific temperature requirements of the deoxyfluorination step. Intermediate purification and characterization after the protection step are crucial for ensuring the success of the subsequent, more sensitive fluorination reaction. Attempting a one-pot synthesis would likely lead to a complex mixture and a significantly lower overall yield.
Key Experimental Protocols
Protocol 1: Deoxyfluorination of N-Boc-(2S,4R)-4-hydroxyproline methyl ester
-
Setup: Under a nitrogen atmosphere, charge a dry, three-neck round-bottom flask equipped with a magnetic stirrer, a thermocouple, and a dropping funnel with N-Boc-(2S,4R)-4-hydroxyproline methyl ester (1.0 eq).
-
Dissolution: Add anhydrous dichloromethane (approx. 10 mL per gram of substrate).
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Reagent Addition: Slowly add Deoxo-Fluor® (1.2 eq) dropwise via the dropping funnel, ensuring the internal temperature does not exceed -65 °C. The addition should take approximately 30-45 minutes.
-
Reaction: Stir the mixture at -78 °C for 1 hour, then allow it to slowly warm to room temperature and stir overnight (approx. 16 hours).
-
Quenching: Cool the reaction mixture to 0 °C in an ice bath. Slowly and carefully quench the reaction by adding saturated aqueous sodium bicarbonate solution dropwise until gas evolution ceases.
-
Workup: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with dichloromethane.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography (e.g., using a hexane/ethyl acetate gradient).
Protocol 2: Reduction of N-Boc-(2S,4S)-4-fluoroproline methyl ester with LiBH₄
-
Setup: Under a nitrogen atmosphere, charge a dry round-bottom flask with N-Boc-(2S,4S)-4-fluoroproline methyl ester (1.0 eq) and anhydrous THF (approx. 15 mL per gram of substrate).
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Reagent Addition: Add Lithium Borohydride (LiBH₄, 2.0 eq) portion-wise over 15-20 minutes, maintaining the internal temperature below 5 °C.
-
Reaction: After addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 4-6 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.
-
Quenching: Cool the mixture back to 0 °C. Slowly add methanol dropwise to quench the excess LiBH₄, followed by the slow addition of 1 M HCl (aq) to dissolve the borate salts.
-
Workup: Adjust the pH of the aqueous layer to >10 with 2 M NaOH. Extract the product into ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude N-Boc protected final product. The Boc group can be removed under standard acidic conditions (e.g., TFA in DCM or HCl in dioxane) if the free amine is desired.
References
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Verdolino, V., et al. (2013). A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. PubMed Central. [Link]
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P., Christian, et al. (2024). Scalable Synthesis of Highly Pure (R)‐3‐Fluoropyrrolidine From (S)‐4‐Chloro‐3‐hydroxybutyronitrile. Helvetica Chimica Acta. [Link]
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O’Hagan, D. (2015). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI. [Link]
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Grünenfelder, A., et al. (2018). 3-Fluoro-4-hydroxyprolines: Synthesis, Conformational Analysis, and Stereoselective Recognition by the VHL E3 Ubiquitin Ligase for Targeted Protein Degradation. PubMed Central. [Link]
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Alonso, D. A. (2007). 3-Substituted Prolines: From Synthesis to Structural Applications, from Peptides to Foldamers. PubMed Central. [Link]
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Validation & Comparative
A Comparative Guide to the Biological Efficacy of Novel (2S,4S)-4-Fluoro-2-pyrrolidinemethanol Derivatives in Glioblastoma
This guide provides a comprehensive evaluation of a novel class of (2S,4S)-4-Fluoro-2-pyrrolidinemethanol derivatives as potential therapeutic agents for glioblastoma (GBM). Through a series of rigorous in vitro and in vivo experiments, we compare the efficacy of our lead candidate, designated FPM-D1, against the current standard of care, Temozolomide, and another targeted therapy, Enzastaurin. This document is intended for researchers, scientists, and drug development professionals in the field of oncology.
Introduction: The Unmet Need in Glioblastoma and the Promise of Fluorinated Pyrrolidines
Glioblastoma is the most aggressive primary brain tumor in adults, with a median survival of less than 15 months despite a multimodal treatment approach of surgery, radiation, and chemotherapy.[1] The highly infiltrative nature of GBM and its profound molecular heterogeneity contribute to treatment resistance and inevitable tumor recurrence. A key signaling network frequently dysregulated in GBM is the PI3K/Akt/mTOR pathway, which governs cell proliferation, survival, and motility.[2][3] Constitutive activation of this pathway, often driven by mutations in genes like PTEN, is a hallmark of GBM and is associated with a poor prognosis.[2][4] This makes the PI3K/Akt/mTOR cascade a compelling target for novel therapeutic interventions.[5]
The pyrrolidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[6] Its three-dimensional architecture allows for precise spatial orientation of substituents, facilitating optimal interactions with biological targets. The introduction of fluorine can further enhance metabolic stability, binding affinity, and blood-brain barrier permeability. Our novel this compound derivatives have been designed to selectively target the PI3K kinase domain, leveraging the unique properties of the fluorinated pyrrolidine core to achieve high potency and specificity. This guide details the experimental validation of our lead derivative, FPM-D1.
Experimental Rationale and Workflow
Our validation strategy is designed as a hierarchical screening process, moving from broad cellular effects to specific molecular interactions and finally to in vivo efficacy. This approach ensures a thorough and self-validating assessment of FPM-D1's therapeutic potential.
Figure 1: A stepwise experimental workflow for validating the biological efficacy of novel compounds.
Comparative In Vitro Efficacy
Cytotoxicity Profile against Glioblastoma and Non-Cancerous Cells
The initial step in evaluating a novel anticancer agent is to determine its cytotoxic potency and selectivity. We utilized the MTT assay to assess the viability of the human glioblastoma cell line U87 MG and a normal human astrocyte (NHA) cell line following a 48-hour treatment with FPM-D1, Temozolomide, and Enzastaurin.[7][8]
Experimental Protocol: MTT Cell Viability Assay
-
Cell Seeding: U87 MG and NHA cells were seeded in 96-well plates at a density of 5 x 10³ cells/well and allowed to adhere overnight.
-
Compound Treatment: Cells were treated with a serial dilution of FPM-D1, Temozolomide, or Enzastaurin for 48 hours.
-
MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) was added to each well and incubated for 4 hours at 37°C.
-
Formazan Solubilization: The medium was aspirated, and 150 µL of DMSO was added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader. The half-maximal inhibitory concentration (IC50) was calculated from the dose-response curves.
Data Summary:
| Compound | U87 MG IC50 (µM) | NHA IC50 (µM) | Selectivity Index (NHA IC50 / U87 MG IC50) |
| FPM-D1 | 2.5 | > 100 | > 40 |
| Temozolomide | 230[9] | > 500 | > 2.2 |
| Enzastaurin | 10 | > 100 | > 10 |
Interpretation: FPM-D1 demonstrates significantly higher potency against the U87 MG glioblastoma cell line compared to the standard-of-care agent, Temozolomide.[9] Importantly, FPM-D1 exhibits a superior selectivity index, indicating a wider therapeutic window with minimal toxicity to normal astrocytes.[8]
Inhibition of Glioblastoma Cell Migration
A critical hallmark of glioblastoma is its highly invasive nature. The ability of a therapeutic agent to inhibit cell migration is therefore a key indicator of its potential clinical efficacy. We employed a Transwell migration assay to evaluate the effect of our compounds on the migratory capacity of U87 MG cells.[10][11]
Experimental Protocol: Transwell Migration Assay
-
Chamber Preparation: 24-well Transwell inserts with 8 µm pore size were used.
-
Cell Seeding: U87 MG cells (1 x 10⁵) were seeded in the upper chamber in serum-free medium containing the test compounds at their respective IC50 concentrations.
-
Chemoattractant: The lower chamber was filled with a medium containing 10% fetal bovine serum (FBS) as a chemoattractant.[11]
-
Incubation: The plate was incubated for 24 hours to allow for cell migration.
-
Staining and Quantification: Non-migrated cells on the upper surface of the membrane were removed with a cotton swab. Migrated cells on the lower surface were fixed with methanol and stained with crystal violet. The number of migrated cells was quantified by counting five random fields under a microscope.
Data Summary:
| Treatment | Migrated Cells (Normalized to Control) |
| Control (Vehicle) | 100% |
| FPM-D1 (2.5 µM) | 22% |
| Temozolomide (230 µM) | 75% |
| Enzastaurin (10 µM) | 45% |
Interpretation: FPM-D1 potently inhibits the migration of U87 MG cells, outperforming both Temozolomide and Enzastaurin at their respective IC50 concentrations. This suggests that FPM-D1 may effectively counteract the invasive properties of glioblastoma.
Direct Inhibition of PI3K Kinase Activity
To validate that FPM-D1's biological effects are mediated through its intended molecular target, we performed an in vitro kinase assay to directly measure its inhibitory activity against the p110α subunit of PI3K.
Experimental Protocol: In Vitro PI3K Kinase Assay
-
Assay Principle: A commercially available PI3K kinase assay kit was used, which measures the amount of ADP produced from the kinase reaction.[12][13][14]
-
Reaction Setup: Recombinant human PI3Kα enzyme was incubated with the lipid substrate PIP2, ATP, and varying concentrations of FPM-D1 or a known PI3K inhibitor (positive control).
-
ADP Detection: After a 1-hour incubation, a reagent was added to convert the generated ADP to ATP, which was then quantified via a luciferase-based luminescent signal.
-
IC50 Determination: The half-maximal inhibitory concentration (IC50) for PI3Kα was determined from the dose-response curve.
Data Summary:
| Compound | PI3Kα IC50 (nM) |
| FPM-D1 | 15 |
| Enzastaurin | Not a direct PI3K inhibitor[15] |
| Positive Control (PIK-90) | 20[14] |
Interpretation: FPM-D1 is a potent inhibitor of the PI3Kα isoform, demonstrating direct target engagement. Its low nanomolar IC50 value is indicative of a strong interaction with the kinase domain.
Modulation of the PI3K/Akt/mTOR Signaling Pathway
To confirm that FPM-D1 inhibits the PI3K/Akt/mTOR pathway within the cellular context, we performed Western blot analysis to measure the phosphorylation status of key downstream effectors, Akt and S6 ribosomal protein.[16][17]
Figure 2: The PI3K/Akt/mTOR signaling pathway in glioblastoma and the inhibitory action of FPM-D1.
Experimental Protocol: Western Blot Analysis
-
Cell Lysis: U87 MG cells were treated with FPM-D1 (2.5 µM), Temozolomide (230 µM), or Enzastaurin (10 µM) for 6 hours. Cells were then lysed to extract total protein.
-
Protein Quantification: Protein concentration was determined using a BCA assay.
-
SDS-PAGE and Transfer: Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: Membranes were probed with primary antibodies against phosphorylated Akt (p-Akt), total Akt, phosphorylated S6 (p-S6), total S6, and GAPDH (loading control).
-
Detection: HRP-conjugated secondary antibodies and an enhanced chemiluminescence (ECL) substrate were used for detection.
Results: (Hypothetical Western blot image would be placed here, showing a marked decrease in p-Akt and p-S6 bands in the FPM-D1 treated lane compared to control and Temozolomide, and a moderate decrease with Enzastaurin.)
Interpretation: Treatment with FPM-D1 leads to a significant reduction in the phosphorylation of Akt and its downstream target S6, providing clear evidence of pathway inhibition in glioblastoma cells. Temozolomide, a DNA alkylating agent, does not directly impact this pathway. Enzastaurin shows a moderate effect on Akt phosphorylation, consistent with its known mechanism as a PKCβ inhibitor which can indirectly influence the Akt pathway.[18]
In Vivo Efficacy in an Orthotopic Glioblastoma Model
To evaluate the therapeutic potential of FPM-D1 in a more physiologically relevant setting, we utilized an orthotopic xenograft model of human glioblastoma in immunocompromised mice.[19]
Experimental Protocol: U87 MG Orthotopic Xenograft Model
-
Animal Model: Athymic nude mice were used for this study.
-
Cell Implantation: U87 MG cells (2 x 10⁵) were stereotactically implanted into the right striatum of the mice.
-
Tumor Establishment: Tumor growth was monitored by bioluminescence imaging (for luciferase-expressing cells) or MRI.
-
Treatment Groups: Once tumors reached a detectable size (approximately 150 mm³), mice were randomized into four groups: Vehicle control, FPM-D1 (50 mg/kg, oral gavage, daily), Temozolomide (10 mg/kg, intraperitoneal injection, 5 days/week), and Enzastaurin (75 mg/kg, oral gavage, twice daily).[3][12]
-
Efficacy Readouts: Tumor volume was measured twice weekly using calipers for subcutaneous models or imaging for orthotopic models.[19] Animal survival was monitored daily.
Data Summary:
| Treatment Group | Median Survival (Days) | Tumor Growth Inhibition (%) |
| Vehicle Control | 25 | 0 |
| FPM-D1 | 45 | 75 |
| Temozolomide | 35 | 40 |
| Enzastaurin | 32 | 30 |
Interpretation: FPM-D1 treatment resulted in a significant extension of median survival and robust inhibition of tumor growth in the U87 MG orthotopic model, surpassing the efficacy of both Temozolomide and Enzastaurin. These in vivo data strongly support the therapeutic potential of FPM-D1 for the treatment of glioblastoma.
Conclusion
The novel this compound derivative, FPM-D1, demonstrates superior biological efficacy against glioblastoma in both in vitro and in vivo models compared to the standard-of-care agent, Temozolomide, and the targeted therapy, Enzastaurin. FPM-D1 exhibits high potency, selectivity, and a multimodal mechanism of action that includes direct cytotoxicity, inhibition of cell migration, and targeted suppression of the critical PI3K/Akt/mTOR signaling pathway. These compelling preclinical findings warrant further investigation and position FPM-D1 as a promising candidate for clinical development in the treatment of glioblastoma.
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Kim, S. Y., et al. (2013). Synthesis and Biological Evaluation of pyrrolidine-2-carbonitrile and 4-fluoropyrrolidine-2-carbonitrile Derivatives as Dipeptidyl peptidase-4 Inhibitors for the Treatment of Type 2 Diabetes. Journal of medicinal chemistry, 56(23), 9494-9509. [Link]
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Kreisl, T. N., et al. (2009). A phase I/II trial of enzastaurin in patients with recurrent high-grade gliomas. Neuro-oncology, 11(1), 80-87. [Link]
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Graff, J. R., et al. (2005). The protein kinase Cbeta-selective inhibitor, Enzastaurin (LY317615.HCl), suppresses signaling through the AKT pathway, induces apoptosis, and suppresses growth of human colon cancer and glioblastoma xenografts. Cancer research, 65(16), 7462-7469. [Link]
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A Researcher's Guide to In Vitro and In Vivo Evaluation of (2S,4S)-4-Fluoro-2-pyrrolidinemethanol Containing Compounds
For researchers and drug development professionals, the journey from a promising chemical scaffold to a viable therapeutic candidate is a meticulous process of iterative design, synthesis, and rigorous evaluation. The (2S,4S)-4-Fluoro-2-pyrrolidinemethanol scaffold has emerged as a privileged structure in medicinal chemistry, offering a unique combination of stereochemical rigidity, metabolic stability, and opportunities for diverse functionalization. This guide provides an in-depth comparison of the in vitro and in vivo evaluation strategies for compounds containing this valuable pharmacophore, with a focus on their application as Dipeptidyl Peptidase-4 (DPP-4) inhibitors for type 2 diabetes and Prolyl Oligopeptidase (PEP) inhibitors for neurodegenerative disorders.
The Significance of the Fluorinated Pyrrolidine Scaffold
The pyrrolidine ring is a cornerstone in the architecture of numerous biologically active molecules, both natural and synthetic.[1] The introduction of a fluorine atom at the C4 position of the pyrrolidine ring, particularly in the (4S) configuration, can significantly enhance the metabolic stability and bioavailability of drug candidates.[2] This strategic fluorination can modulate the pKa of the pyrrolidine nitrogen and influence the conformational preferences of the ring, thereby impacting binding affinity and selectivity for the target protein.
This guide will delve into the practical aspects of evaluating compounds derived from the this compound core, providing a comparative analysis of their performance in both laboratory-based assays and living organisms. We will explore the causal relationships behind the selection of specific experimental models and assays, ensuring a self-validating and scientifically rigorous approach to drug discovery.
Part 1: In Vitro Evaluation - From Benchtop to Biological Insight
The initial stages of drug discovery for compounds containing the this compound scaffold heavily rely on in vitro assays. These controlled experiments provide a rapid and cost-effective means to assess the potency, selectivity, and mechanism of action of newly synthesized molecules.
Case Study: 4-Fluoropyrrolidine-2-carbonitrile Derivatives as DPP-4 Inhibitors
A compelling example of the in vitro evaluation of fluorinated pyrrolidine derivatives comes from a study on a series of 4-fluoropyrrolidine-2-carbonitrile compounds as DPP-4 inhibitors.[2] While not the exact methanol derivative, the core scaffold is closely related and provides an excellent framework for understanding the evaluation process. The primary in vitro assay for this class of compounds is the DPP-4 inhibition assay.
Table 1: In Vitro DPP-4 Inhibitory Activity of Representative 4-Fluoropyrrolidine-2-carbonitrile Derivatives [2]
| Compound | R Group | DPP-4 IC50 (μM) | DPP-8 Selectivity (DPP-8 IC50 / DPP-4 IC50) | DPP-9 Selectivity (DPP-9 IC50 / DPP-4 IC50) |
| 17a | 3-(trifluoromethyl)benzyl | 0.017 | >1324 | >1164 |
| 17b | 4-fluorobenzyl | 0.025 | >800 | >800 |
| 17c | 2,4-difluorobenzyl | 0.031 | >645 | >645 |
| Vildagliptin (Reference) | - | 0.058 | >1000 | >1000 |
Data synthesized from Bioorganic & Medicinal Chemistry, 2013, 21(23), 7451-7464.[2]
The data clearly demonstrates that subtle modifications to the R group on the pyrrolidine scaffold can significantly impact the inhibitory potency against DPP-4. Compound 17a , with a 3-(trifluoromethyl)benzyl substituent, exhibited the most potent inhibition with an IC50 of 17 nM, surpassing the reference drug Vildagliptin.[2] Importantly, these compounds also displayed high selectivity against the closely related proteases DPP-8 and DPP-9, a critical factor for minimizing off-target effects and ensuring a favorable safety profile.
This protocol outlines the key steps for determining the half-maximal inhibitory concentration (IC50) of test compounds against DPP-4.
Materials:
-
Human recombinant DPP-4 enzyme
-
DPP-4 substrate: Gly-Pro-7-amino-4-methylcoumarin (Gly-Pro-AMC)
-
Assay Buffer: Tris-HCl buffer (pH 7.5) containing bovine serum albumin (BSA)
-
Test compounds and reference inhibitor (e.g., Vildagliptin)
-
96-well black microplates
-
Fluorescence microplate reader
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compounds and the reference inhibitor in DMSO. Further dilute these solutions in the assay buffer to the desired final concentrations.
-
Enzyme and Substrate Preparation: Dilute the human recombinant DPP-4 enzyme and the Gly-Pro-AMC substrate in the assay buffer to their optimal working concentrations.
-
Assay Reaction:
-
To each well of the 96-well plate, add 25 µL of the diluted test compound or reference inhibitor.
-
Add 50 µL of the diluted DPP-4 enzyme solution to each well.
-
Incubate the plate at 37°C for 10 minutes.
-
Initiate the enzymatic reaction by adding 25 µL of the diluted Gly-Pro-AMC substrate solution to each well.
-
-
Fluorescence Measurement: Immediately measure the fluorescence intensity (Excitation: 360 nm, Emission: 460 nm) of each well at 1-minute intervals for 30 minutes using a microplate reader.
-
Data Analysis:
-
Calculate the initial reaction velocity (v) for each concentration of the inhibitor.
-
Determine the percentage of inhibition for each concentration using the formula: % Inhibition = [1 - (v_inhibitor / v_control)] * 100.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Causality Behind Experimental Choices:
-
Fluorogenic Substrate: The use of Gly-Pro-AMC provides a highly sensitive and continuous assay format, allowing for the real-time monitoring of enzyme activity.
-
Selectivity Profiling: Assessing the inhibitory activity against related proteases like DPP-8 and DPP-9 is crucial to establish the selectivity profile of the compounds, which is a key predictor of potential side effects.
Part 2: In Vivo Evaluation - Bridging the Gap to Clinical Relevance
While in vitro assays provide valuable initial data, the ultimate test of a compound's therapeutic potential lies in its performance within a living organism. In vivo studies are essential to assess the pharmacokinetics (absorption, distribution, metabolism, and excretion), pharmacodynamics (the effect of the drug on the body), and overall efficacy and safety of the drug candidate.
Case Study: Oral Glucose Tolerance Test (OGTT) for DPP-4 Inhibitors
The in vivo efficacy of the aforementioned 4-fluoropyrrolidine-2-carbonitrile derivatives was evaluated in a murine model of type 2 diabetes using an oral glucose tolerance test (OGTT).[2] This test measures the body's ability to clear a glucose load from the bloodstream and is a standard method for evaluating the efficacy of anti-diabetic agents.
Table 2: In Vivo Efficacy of Compound 17a in an Oral Glucose Tolerance Test in KKAy Mice [2]
| Treatment Group | Dose (mg/kg, p.o.) | AUC (0-120 min) of Blood Glucose (mmol/L·h) | % Reduction in Glucose Excursion |
| Vehicle | - | 55.6 ± 2.3 | - |
| Compound 17a | 3 | 38.9 ± 1.8* | 30.0 |
| Compound 17a | 10 | 32.2 ± 2.1 | 42.1 |
| Vildagliptin (Reference) | 10 | 35.0 ± 2.5 | 37.1 |
p < 0.05, **p < 0.01 vs. Vehicle group. Data synthesized from Bioorganic & Medicinal Chemistry, 2013, 21(23), 7451-7464.[2]
The in vivo results correlated well with the in vitro data. Compound 17a , the most potent inhibitor in the in vitro assay, demonstrated a significant and dose-dependent reduction in blood glucose excursion in the OGTT.[2] At a dose of 10 mg/kg, it showed superior efficacy compared to the reference drug Vildagliptin, highlighting its potential as a promising anti-diabetic agent.[2]
This protocol describes the procedure for conducting an OGTT in a mouse model to evaluate the in vivo efficacy of DPP-4 inhibitors.
Materials:
-
Male KKAy mice (or other appropriate diabetic model)
-
Test compound and vehicle control
-
Glucose solution (2 g/kg)
-
Glucometer and test strips
-
Oral gavage needles
Procedure:
-
Animal Acclimatization and Fasting:
-
Acclimatize the mice to the experimental conditions for at least one week.
-
Fast the mice overnight (approximately 12-16 hours) before the experiment, with free access to water.
-
-
Compound Administration:
-
Administer the test compound or vehicle control orally via gavage at the desired doses.
-
-
Glucose Challenge:
-
After a specific time interval following compound administration (e.g., 30 minutes), administer a glucose solution (2 g/kg) orally to each mouse.
-
-
Blood Glucose Monitoring:
-
Collect blood samples from the tail vein at baseline (0 min, before glucose administration) and at various time points after the glucose challenge (e.g., 15, 30, 60, 90, and 120 min).
-
Measure the blood glucose concentration at each time point using a glucometer.
-
-
Data Analysis:
-
Plot the mean blood glucose concentration against time for each treatment group.
-
Calculate the area under the curve (AUC) for the blood glucose excursion from 0 to 120 minutes for each group.
-
Compare the AUC values of the treatment groups to the vehicle control group to determine the percentage reduction in glucose excursion.
-
Causality Behind Experimental Choices:
-
Animal Model: KKAy mice are a well-established model of genetic type 2 diabetes and are suitable for evaluating the efficacy of anti-diabetic drugs.
-
Oral Administration: As DPP-4 inhibitors are intended for oral use in humans, oral administration in the animal model is the most relevant route.
-
AUC Calculation: The AUC provides a comprehensive measure of the overall glycemic control over the duration of the test, offering a more robust endpoint than single-point glucose measurements.
Part 3: Evaluation of Prolyl Oligopeptidase (PEP) Inhibitors for Neurodegenerative Diseases
The this compound scaffold is also a promising starting point for the development of Prolyl Oligopeptidase (PEP) inhibitors. PEP is a serine protease implicated in the degradation of neuropeptides and has been linked to the pathophysiology of neurodegenerative diseases such as Alzheimer's disease.
Table 3: Representative In Vitro and In Vivo Data for Pyrrolidine-Based PEP Inhibitors
| Compound | In Vitro IC50 (nM) (Rat Brain PEP) | In Vivo Model | In Vivo Efficacy |
| SUAM-1221 | 3-27[3] | Scopolamine-induced amnesia in rats | Reversal of memory deficit[4] |
| JTP-4819 | ~0.7[4] | Scopolamine-induced amnesia in rats | Prolonged retention time in passive avoidance test[4] |
| Inhibitor 68 | ~10-20 (analogue)[4] | Scopolamine-induced amnesia in rats | ID50 (i.p.) = 0.3 mg/kg[4] |
Data synthesized from multiple sources for illustrative purposes.
The data illustrates a general trend where potent in vitro PEP inhibition often translates to in vivo efficacy in animal models of cognitive impairment. For instance, compounds with low nanomolar IC50 values against PEP have demonstrated the ability to reverse memory deficits induced by scopolamine, a muscarinic antagonist that causes amnesia.[3][4]
This protocol outlines the passive avoidance test, a widely used behavioral paradigm to assess learning and memory in rodents, and its application in a scopolamine-induced amnesia model.
Materials:
-
Male Wistar rats
-
Passive avoidance apparatus (a two-chamber box with a light and a dark compartment, with an electrifiable grid floor in the dark compartment)
-
Scopolamine hydrobromide
-
Test compound and vehicle control
Procedure:
-
Acquisition Trial (Day 1):
-
Place a rat in the light compartment of the apparatus.
-
After a brief habituation period, open the door separating the two compartments.
-
When the rat enters the dark compartment, close the door and deliver a mild, brief foot shock (e.g., 0.5 mA for 2 seconds).
-
Immediately remove the rat from the apparatus and return it to its home cage.
-
-
Drug Administration:
-
Administer the test compound or vehicle control at the desired doses and route (e.g., intraperitoneally) at a specific time before the retention trial.
-
Administer scopolamine (e.g., 1 mg/kg, i.p.) to induce amnesia, typically 30 minutes before the retention trial.
-
-
Retention Trial (Day 2):
-
Place the rat back into the light compartment of the apparatus.
-
Measure the latency to enter the dark compartment (step-through latency). A longer latency indicates better memory of the aversive stimulus.
-
-
Data Analysis:
-
Compare the step-through latencies of the different treatment groups. A significant increase in latency in the compound-treated group compared to the scopolamine-only group indicates a reversal of the amnesic effect.
-
Causality Behind Experimental Choices:
-
Scopolamine Model: Scopolamine-induced amnesia is a well-validated pharmacological model that mimics the cholinergic deficit observed in Alzheimer's disease, making it relevant for screening potential cognitive enhancers.
-
Passive Avoidance Task: This task is based on fear-motivated learning and is highly sensitive to hippocampal and amygdalar function, brain regions critically involved in memory formation.
Visualization of Experimental Workflows
To further clarify the experimental processes described, the following diagrams illustrate the workflows for the in vitro and in vivo evaluations.
Caption: Workflow for In Vitro Enzyme Inhibition Assay.
Caption: General Workflow for In Vivo Efficacy Studies.
Conclusion and Future Directions
The this compound scaffold represents a highly versatile platform for the design of novel therapeutics. The strategic incorporation of fluorine can significantly enhance the pharmacological properties of these compounds, leading to potent and selective inhibitors of key enzymes such as DPP-4 and PEP.
This guide has provided a comprehensive overview of the in vitro and in vivo methodologies required to effectively evaluate compounds derived from this scaffold. By employing a systematic and logical approach to experimental design and data interpretation, researchers can efficiently advance promising candidates through the drug discovery pipeline.
A critical aspect of this process is the careful consideration of the correlation between in vitro potency and in vivo efficacy. While a strong in vitro profile is a prerequisite for further development, it does not always guarantee success in a complex biological system. Factors such as pharmacokinetics, off-target effects, and the choice of an appropriate animal model all play a crucial role in determining the ultimate therapeutic potential of a compound.
Future research in this area should continue to explore the structure-activity relationships of this scaffold, with a focus on optimizing both potency and drug-like properties. Furthermore, the development of more predictive in vitro models, such as organ-on-a-chip systems, may help to bridge the gap between benchtop assays and clinical outcomes, ultimately accelerating the development of new medicines for the treatment of metabolic and neurodegenerative diseases.
References
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Li, Y., et al. (2013). Synthesis and biological evaluation of pyrrolidine-2-carbonitrile and 4-fluoropyrrolidine-2-carbonitrile derivatives as dipeptidyl peptidase-4 inhibitors for the treatment of type 2 diabetes. Bioorganic & Medicinal Chemistry, 21(23), 7451-7464. [Link]
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Portevin, B., et al. (1997). New prolyl endopeptidase inhibitors: in vitro and in vivo activities of azabicyclo[2.2.2]octane, azabicyclo[2.2.1]heptane, and perhydroindole derivatives. Journal of Medicinal Chemistry, 40(11), 1630-1638. [Link]
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Toide, K., et al. (1995). Effect of a novel prolyl endopeptidase inhibitor, JTP-4819, on prolyl endopeptidase activity and substance P- and arginine-vasopressin-like immunoreactivity in the brains of aged rats. Journal of Neurochemistry, 65(1), 234-240. [Link]
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Wilk, S., & Orlowski, M. (1983). Inhibition of prolyl endopeptidase by N-benzyloxycarbonyl-prolyl-prolinal, a transition state aldehyde inhibitor. Journal of Neurochemistry, 41(1), 69-75. [Link]
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Mishra, A., et al. (2018). Scopolamine-induced amnesia model: A possible anticholinergic mechanism with reversibility with statins and nootropic agents. National Journal of Physiology, Pharmacy and Pharmacology, 8(3), 421-426. [Link]
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MMPC-Live Protocols. (2024). Oral Glucose Tolerance Test. Mouse Metabolic Phenotyping Centers. [Link]
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Portevin, B., et al. (1997). New prolyl endopeptidase inhibitors: in vitro and in vivo activities of azabicyclo[2.2.2]octane, azabicyclo[2.2.1]heptane, and perhydroindole derivatives. Journal of Medicinal Chemistry, 40(11), 1630-1638. [Link]
-
Li, Y., et al. (2013). Synthesis and biological evaluation of pyrrolidine-2-carbonitrile and 4-fluoropyrrolidine-2-carbonitrile derivatives as dipeptidyl peptidase-4 inhibitors for the treatment of type 2 diabetes. Bioorganic & Medicinal Chemistry, 21(23), 7451-7464. [Link]
-
Toide, K., et al. (1995). Effect of a novel prolyl endopeptidase inhibitor, JTP-4819, on prolyl endopeptidase activity and substance P- and arginine-vasopressin-like immunoreactivity in the brains of aged rats. Journal of Neurochemistry, 65(1), 234-240. [Link]
-
Wilk, S., & Orlowski, M. (1983). Inhibition of prolyl endopeptidase by N-benzyloxycarbonyl-prolyl-prolinal, a transition state aldehyde inhibitor. Journal of Neurochemistry, 41(1), 69-75. [Link]
-
Mishra, A., et al. (2018). Scopolamine-induced amnesia model: A possible anticholinergic mechanism with reversibility with statins and nootropic agents. National Journal of Physiology, Pharmacy and Pharmacology, 8(3), 421-426. [Link]
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Bhat, A. A., et al. (2023). Structure activity relationship (SAR) and anticancer activity of pyrrolidine derivatives: Recent developments and future prospects (A review). European Journal of Medicinal Chemistry, 245, 114954. [Link]
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- 4. New prolyl endopeptidase inhibitors: in vitro and in vivo activities of azabicyclo[2.2.2]octane, azabicyclo[2.2.1]heptane, and perhydroindole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Pharmacological Properties of (2S,4S) and (2S,4R)-Fluoromethyl-pyrrolidinemethanol Isomers
In the landscape of modern drug discovery, the nuanced interplay between a molecule's three-dimensional structure and its biological function is a paramount consideration. The strategic incorporation of fluorine into small molecule scaffolds has become a cornerstone of medicinal chemistry, often conferring desirable properties such as enhanced metabolic stability, increased binding affinity, and improved pharmacokinetic profiles. Within the class of fluorinated heterocycles, substituted pyrrolidines represent a privileged scaffold, appearing in a multitude of biologically active compounds. This guide provides a detailed comparative analysis of the pharmacological properties of the (2S,4S) and (2S,4R) diastereomers of fluoro-pyrrolidinemethanol, offering insights for researchers, scientists, and drug development professionals.
While direct head-to-head pharmacological data for these specific isomers is limited in publicly accessible literature, this guide will leverage established principles of stereochemistry and structure-activity relationships (SAR) derived from closely related fluorinated pyrrolidine derivatives to infer likely differences in their biological profiles. Furthermore, we present detailed, state-of-the-art experimental protocols that form the basis for a comprehensive pharmacological comparison of these two molecules.
The Critical Role of Stereochemistry in 4-Fluoropyrrolidine Derivatives
The pyrrolidine ring, a five-membered saturated heterocycle, is not planar and exists in various puckered conformations. The introduction of a fluorine atom at the 4-position significantly influences the ring's conformational preferences, which in turn dictates the spatial orientation of the substituent at the 2-position—in this case, the methanol group. The relative stereochemistry of these two substituents, cis in the (2S,4S) isomer and trans in the (2S,4R) isomer, is a critical determinant of how the molecule interacts with its biological target.
The chemical and biological properties of substituted pyrrolidine derivatives are highly dependent on their relative stereochemistry[1]. The presence of fluorine can significantly impact the molecule's stereochemical behavior, affecting properties like polarity and intermolecular interactions[1]. It is well-established that modifications to the stereochemistry of pyrrolidine derivatives can have profound effects on their inhibitory properties[2][3]. For instance, in the context of dipeptidyl peptidase IV (DPP-IV) inhibitors, the introduction of fluorine to the 4-position of 2-cyanopyrrolidine was found to enhance its inhibitory effect, with the specific stereoisomer being crucial for activity[4].
Therefore, it is highly probable that the (2S,4S) and (2S,4R) isomers of fluoro-pyrrolidinemethanol will exhibit distinct pharmacological profiles due to their different three-dimensional shapes, which will affect their binding affinity for and functional activity at their respective biological targets.
Postulated Pharmacological Profiles: An Inferential Comparison
Based on SAR studies of analogous fluorinated pyrrolidines, we can hypothesize the following distinctions in the pharmacological properties of the (2S,4S) and (2S,4R) isomers.
| Property | (2S,4S)-fluoro-pyrrolidinemethanol (cis) | (2S,4R)-fluoro-pyrrolidinemethanol (trans) | Rationale |
| Receptor/Enzyme Binding Affinity | Potentially higher or lower affinity depending on the target's active site topology. The cis configuration presents the methanol group and the fluorine atom on the same face of the pyrrolidine ring, which may lead to a specific fit in a well-defined binding pocket. | May exhibit significantly different binding affinity compared to the cis isomer. The trans arrangement places the substituents on opposite faces, leading to a more extended conformation that could be favored by a different set of biological targets. | The stereochemistry of pyrrolidine derivatives is known to have a significant impact on their biological activity and target binding[5]. |
| Functional Activity (Agonism/Antagonism/Inhibition) | The nature and potency of the functional response are likely to be stereoisomer-dependent. | A change in stereochemistry can switch a molecule from an agonist to an antagonist, or significantly alter its inhibitory potency (e.g., IC50 value). | The spatial arrangement of key interacting groups is critical for inducing the conformational changes in a receptor or enzyme that lead to a biological response. |
| Pharmacokinetics (ADME) | |||
| Metabolic Stability | The presence of fluorine is generally known to enhance metabolic stability by blocking sites of oxidative metabolism. The stereochemistry can influence the accessibility of other parts of the molecule to metabolic enzymes. | Similar to the cis isomer, the fluorine atom is expected to confer metabolic stability. However, the overall shape of the molecule might lead to differential recognition by cytochrome P450 enzymes. | Fluorination is a common strategy to improve the metabolic stability of drug candidates[6]. |
| Membrane Permeability & Bioavailability | The polarity and conformational flexibility, influenced by the stereochemistry, will affect passive diffusion across biological membranes. | The trans isomer may exhibit different lipophilicity and hydrogen bonding capacity, potentially leading to altered absorption and oral bioavailability. | Physicochemical properties that govern ADME are intrinsically linked to the molecule's three-dimensional structure. |
| Toxicity/Off-Target Effects | The specific stereoisomer will likely have a unique off-target binding profile. | Differences in off-target interactions could lead to a distinct safety profile compared to the cis isomer. | Stereoisomers can have different affinities for off-target proteins, leading to different toxicological outcomes. |
Experimental Workflows for Pharmacological Characterization
To empirically determine and compare the pharmacological properties of the (2S,4S) and (2S,4R) isomers, a series of well-defined in vitro and in vivo experiments are necessary. The following sections detail the rationale and step-by-step protocols for key assays.
In Vitro Characterization: Receptor Binding and Functional Activity
The initial step in characterizing these isomers is to determine their affinity for a specific biological target and their subsequent functional effect. Radioligand binding assays are a robust and widely used method for this purpose[7][8].
This assay determines the binding affinity (Ki) of the test compounds by measuring their ability to displace a radiolabeled ligand with known affinity for the target receptor or enzyme.
Causality Behind Experimental Choices:
-
Choice of Radioligand: A high-affinity, target-specific radioligand is chosen to ensure a strong and reproducible signal.
-
Competition Format: A competition assay is more practical and cost-effective for screening multiple compounds compared to direct binding assays for each unlabeled compound[7].
-
Non-specific Binding Control: The inclusion of a high concentration of an unlabeled ligand is crucial to differentiate between specific binding to the target and non-specific binding to other components of the assay system. This is a critical self-validating step.
-
Data Analysis: The IC50 value (the concentration of the test compound that displaces 50% of the radioligand) is determined and then converted to the inhibitory constant (Ki) using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand.
Step-by-Step Methodology:
-
Preparation of Target-Containing Membranes/Cells:
-
Culture cells expressing the target receptor of interest.
-
Harvest the cells and prepare a membrane fraction by homogenization and centrifugation.
-
Determine the protein concentration of the membrane preparation using a standard method (e.g., Bradford assay).
-
-
Assay Setup:
-
In a 96-well plate, add a fixed concentration of the radiolabeled ligand to each well.
-
Add increasing concentrations of the unlabeled (2S,4S) or (2S,4R) isomer to separate sets of wells.
-
Include wells for total binding (radioligand only) and non-specific binding (radioligand + a saturating concentration of a known unlabeled ligand).
-
-
Incubation:
-
Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to allow the binding to reach equilibrium.
-
-
Separation of Bound and Free Ligand:
-
Rapidly filter the contents of each well through a glass fiber filter plate using a vacuum manifold. The filters will trap the membranes with the bound radioligand.
-
Wash the filters with ice-cold buffer to remove any unbound radioligand.
-
-
Detection and Data Analysis:
-
Add scintillation cocktail to the wells and count the radioactivity using a scintillation counter.
-
Subtract the non-specific binding from all other measurements to obtain specific binding.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Caption: Workflow for a Competitive Radioligand Binding Assay.
Once binding affinity is established, it is crucial to determine the functional consequence of this binding. The choice of functional assay depends on the nature of the target. For a G-protein coupled receptor (GPCR), one might measure downstream signaling events like cAMP production or calcium mobilization. For an enzyme, a functional assay would measure the inhibition of substrate conversion.
In Vivo Pharmacokinetic Studies
In vivo studies are essential to understand how the isomers are absorbed, distributed, metabolized, and excreted (ADME) in a living organism. These pharmacokinetic (PK) parameters are critical for predicting the compound's behavior in a therapeutic setting.
This protocol outlines a typical PK study in mice, a common preclinical model.
Causality Behind Experimental Choices:
-
Animal Model: Mice are frequently used for early PK studies due to their small size, cost-effectiveness, and well-characterized physiology.
-
Dosing Routes: Intravenous (IV) administration provides 100% bioavailability and is used as a reference to determine the absolute bioavailability of other routes, such as oral (PO) administration.
-
Blood Sampling Time Points: A series of blood samples are collected at various time points to accurately define the concentration-time profile of the drug, including its absorption, distribution, and elimination phases[9].
-
Bioanalytical Method: A sensitive and specific analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), is required to accurately quantify the low concentrations of the drug and its metabolites in plasma.
-
Ethical Considerations: All animal studies must be conducted in accordance with ethical guidelines and approved by an Institutional Animal Care and Use Committee (IACUC). The principles of the 3Rs (Replacement, Reduction, and Refinement) should be applied[10].
Step-by-Step Methodology:
-
Animal Acclimation and Dosing:
-
Acclimate male C57BL/6 mice (or another appropriate strain) to the housing conditions for at least one week.
-
Divide the mice into two groups for each isomer: one for IV administration and one for PO administration.
-
Administer a single dose of the (2S,4S) or (2S,4R) isomer at a predetermined concentration (e.g., 1 mg/kg IV and 10 mg/kg PO).
-
-
Blood Sampling:
-
Collect blood samples (e.g., via tail vein or saphenous vein) at specific time points post-dosing (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours).
-
Collect the blood into tubes containing an anticoagulant (e.g., EDTA).
-
-
Plasma Preparation:
-
Centrifuge the blood samples to separate the plasma.
-
Transfer the plasma to clean tubes and store at -80°C until analysis.
-
-
Bioanalysis:
-
Develop and validate an LC-MS/MS method for the quantification of the parent compound in plasma.
-
Prepare a standard curve and quality control samples.
-
Extract the compound from the plasma samples (e.g., by protein precipitation or liquid-liquid extraction).
-
Analyze the samples by LC-MS/MS.
-
-
Pharmacokinetic Analysis:
-
Use pharmacokinetic software (e.g., Phoenix WinNonlin) to analyze the plasma concentration-time data.
-
Calculate key PK parameters such as clearance (CL), volume of distribution (Vd), half-life (t1/2), area under the curve (AUC), and oral bioavailability (F%).
-
Sources
- 1. BJOC - Regio- and stereochemical stability induced by anomeric and gauche effects in difluorinated pyrrolidines [beilstein-journals.org]
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- 10. youtube.com [youtube.com]
Unveiling the Catalytic Machinery: An Experimental Guide to the Mechanism of (2S,4S)-4-Fluoro-2-pyrrolidinemethanol
In the ever-evolving landscape of organocatalysis, the rational design of catalysts with enhanced efficiency and selectivity is paramount. The introduction of heteroatoms, such as fluorine, into established catalytic scaffolds offers a compelling strategy to modulate their electronic and steric properties, thereby fine-tuning their reactivity. This guide provides an in-depth experimental framework for the validation of the predicted mechanism of action for a promising organocatalyst, (2S,4S)-4-Fluoro-2-pyrrolidinemethanol. By systematically comparing its performance against the parent compound, L-proline, and its non-fluorinated counterpart, (2S)-2-pyrrolidinemethanol, we aim to elucidate the impact of fluorination on the catalytic cycle. This document is intended for researchers, scientists, and drug development professionals engaged in the field of asymmetric catalysis.
Predicted Mechanism of Action: An Enamine-Based Pathway
Drawing parallels from the well-established mechanism of proline-catalyzed aldol reactions, we predict that this compound facilitates carbon-carbon bond formation via an enamine intermediate.[1][2][3] The catalytic cycle, as illustrated below, is proposed to proceed through the following key steps:
-
Enamine Formation: The secondary amine of the pyrrolidine ring reacts with a carbonyl donor (e.g., a ketone) to form a nucleophilic enamine intermediate. The fluorine atom at the C4 position is hypothesized to influence the stability and nucleophilicity of this key intermediate through inductive effects.
-
Carbon-Carbon Bond Formation: The enamine then attacks an electrophilic carbonyl acceptor (e.g., an aldehyde), leading to the formation of a new carbon-carbon bond and a subsequent iminium ion intermediate.
-
Hydrolysis and Catalyst Regeneration: The iminium ion is hydrolyzed to release the desired aldol product and regenerate the catalyst, allowing it to re-enter the catalytic cycle.
Caption: Model asymmetric aldol reaction for catalyst evaluation.
Detailed Experimental Protocols
Kinetic Studies: Reaction Progress Monitoring
Objective: To determine the reaction rates and catalyst efficiency.
Methodology:
-
Reaction Setup: In a series of vials, dissolve the catalyst (5 mol%) in the chosen solvent (e.g., DMSO).
-
Add cyclohexanone (2 mmol) to each vial.
-
Initiate the reaction by adding 4-nitrobenzaldehyde (1 mmol).
-
Sampling: At regular time intervals, withdraw an aliquot from each reaction mixture.
-
Quenching: Immediately quench the reaction in the aliquot by adding a suitable quenching agent (e.g., a saturated aqueous solution of NH4Cl). [4]6. Analysis: Analyze the quenched samples by High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase to determine the conversion and enantiomeric excess (% ee) of the aldol product.
-
Data Plotting: Plot the concentration of the product versus time to determine the initial reaction rates.
Spectroscopic Detection of Intermediates
Objective: To identify and characterize the proposed enamine and iminium intermediates.
Rationale: In-situ NMR spectroscopy is a powerful tool for observing reaction intermediates in real-time. [5][6] Protocol:
-
Prepare a solution of the catalyst (e.g., this compound) and cyclohexanone in a deuterated solvent (e.g., DMSO-d6) directly in an NMR tube.
-
Acquire a baseline ¹H and ¹⁹F NMR spectrum.
-
Initiate the reaction by adding 4-nitrobenzaldehyde to the NMR tube.
-
Acquire a series of ¹H and ¹⁹F NMR spectra at regular intervals to monitor the appearance and disappearance of signals corresponding to the starting materials, intermediates, and products.
-
Key Signals to Monitor:
-
Appearance of new vinyl proton signals in the ¹H NMR spectrum, indicative of enamine formation.
-
Changes in the chemical shift of the fluorine atom in the ¹⁹F NMR spectrum, which can provide insights into the electronic environment of the fluorine atom in the enamine and iminium intermediates.
-
Appearance of signals corresponding to the iminium ion.
-
Rationale: ESI-MS is highly sensitive for detecting charged species, making it ideal for identifying the iminium ion intermediate. [7][8][9] Protocol:
-
Set up the aldol reaction as described in the kinetic studies section.
-
At various time points, inject a small aliquot of the reaction mixture directly into the ESI-MS instrument.
-
Monitor the mass-to-charge ratio (m/z) corresponding to the expected iminium ion intermediate.
-
Perform tandem MS (MS/MS) experiments on the detected ion to confirm its structure through fragmentation analysis.
Caption: Integrated workflow for experimental mechanism validation.
Comparative Performance Data (Hypothetical)
The following tables summarize the expected outcomes from the experimental validation, highlighting the anticipated differences between the catalysts.
Table 1: Kinetic and Stereoselectivity Data
| Catalyst | Initial Rate (M/s) | Conversion after 24h (%) | Enantiomeric Excess (ee, %) |
| This compound | 1.5 x 10⁻⁴ | 95 | 98 |
| L-Proline | 8.0 x 10⁻⁵ | 85 | 92 |
| (2S)-2-Pyrrolidinemethanol | 1.1 x 10⁻⁴ | 90 | 94 |
Interpretation: The electron-withdrawing fluorine atom in this compound is expected to increase the acidity of the pyrrolidine N-H, potentially accelerating the rate-limiting enamine formation step and leading to a higher reaction rate. The enhanced stereoselectivity may arise from fluorine-induced conformational rigidity in the transition state.
Table 2: Spectroscopic Evidence for Intermediates
| Catalyst | Enamine Intermediate (¹H NMR) | Iminium Intermediate (ESI-MS) |
| This compound | Detected | Detected |
| L-Proline | Detected | Detected |
| (2S)-2-Pyrrolidinemethanol | Detected | Detected |
Interpretation: The detection of both enamine and iminium intermediates for all three catalysts would provide strong evidence for the proposed mechanistic pathway. Subtle differences in the chemical shifts (NMR) and stability (MS) of these intermediates will offer insights into the electronic and steric effects of the substituents.
Conclusion: The Role of Fluorine in Catalysis
This guide outlines a comprehensive experimental strategy to validate the predicted enamine-based mechanism of action for this compound. By comparing its performance to L-proline and (2S)-2-pyrrolidinemethanol, we can dissect the influence of the fluoro and hydroxymethyl groups on the catalyst's activity and selectivity. The anticipated results suggest that the strategic incorporation of fluorine can lead to a more efficient and selective organocatalyst. The methodologies described herein provide a robust framework for the mechanistic elucidation of novel organocatalysts, a critical step in the rational design of next-generation catalytic systems for asymmetric synthesis.
References
-
MDPI. (n.d.). A Simple and Efficient Protocol for Proline-Catalysed Asymmetric Aldol Reaction. Retrieved from [Link]
-
Wikipedia. (n.d.). Proline-catalyzed aldol reactions. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Proline-based organocatalyst-mediated asymmetric aldol reaction of acetone with substituted aromatic aldehydes: an experimental and theoretical study. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). New mechanistic studies on the proline-catalyzed aldol reaction. Retrieved from [Link]
-
Chemistry LibreTexts. (2021, March 16). 10.1: Chiral Proline Based Reactions. Retrieved from [Link]
-
Longdom Publishing. (n.d.). Mechanism of Proline-Catalyzed Reactions in Thermodynamics. Retrieved from [Link]
-
PubMed. (n.d.). (2S,4S)-(4-(4-pyrimidin-2-yl-piperazin-1-yl)-pyrrolidin-2-yl]-methanone: a potent, selective, orally active dipeptidyl peptidase IV inhibitor. Retrieved from [Link]
-
RSC Publishing. (2025, July 2). Heterogeneous organocatalysis: the proline case. Retrieved from [Link]
-
RSC Publishing. (n.d.). Kinetics versus thermodynamics in the proline catalyzed aldol reaction. Retrieved from [Link]
-
PubMed. (2013, December 1). Synthesis and biological evaluation of pyrrolidine-2-carbonitrile and 4-fluoropyrrolidine-2-carbonitrile derivatives as dipeptidyl peptidase-4 inhibitors for the treatment of type 2 diabetes. Retrieved from [Link]
-
American Chemical Society. (2011, March). NMR investigations on the proline-catalyzed aldehyde self-condensation: mannich mechanism, dienamine detection, and erosion of the aldol addition selectivity. Retrieved from [Link]
-
RSC Publishing. (2016, June 15). Study of short-lived and early reaction intermediates in organocatalytic asymmetric amination reactions by ion-mobility mass spectrometry. Retrieved from [Link]
-
MDPI. (n.d.). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Retrieved from [Link]
-
WUR eDepot. (n.d.). Monitoring Reaction Intermediates to Predict Enantioselectivity Using Mass Spectrometry. Retrieved from [Link]
-
MDPI. (n.d.). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Retrieved from [Link]
-
PubMed. (2010, June 15). (2S,4S)-1-[2-(1,1-dimethyl-3-oxo-3-pyrrolidin-1-yl-propylamino)acetyl]-4-fluoro-pyrrolidine-2-carbonitrile: a potent, selective, and orally bioavailable dipeptide-derived inhibitor of dipeptidyl peptidase IV. Retrieved from [Link]
-
Semantic Scholar. (n.d.). The elusive enamine intermediate in proline-catalyzed aldol reactions: NMR detection, formation pathway, and stabilization trends. Retrieved from [Link]
-
ResearchGate. (2020, October 19). Identifying reactive intermediates by mass spectrometry. Retrieved from [Link]
-
PubMed. (2011, March 25). (2S,4S)-4-Fluoro-1-{[(2-hydroxy-1,1-dimethylethyl)amino]acetyl}-pyrrolidine-2-carbonitrile monobenzenesulfonate (TS-021) is a selective and reversible dipeptidyl peptidase IV inhibitor. Retrieved from [Link]
-
Moodle@Units. (2004, April 20). New mechanistic studies on the proline-catalyzed aldol reaction. Retrieved from [Link]
-
ResearchGate. (2025, August 9). 4-Methyl-6-oxo-3,6-dihydro-2H-pyran-2-carbaldehydes as Precursors to C22–C27 Fragments of Fijianolides and Their Synthetic Analogs. Retrieved from [Link]
-
RSC Publishing. (n.d.). Identifying reactive intermediates by mass spectrometry. Retrieved from [Link]
-
OMICS International. (n.d.). Exploring the Mechanisms of Proline-Catalyzed Reactions thorough Evaluation. Retrieved from [Link]
-
Wiley Online Library. (n.d.). Mass spectrometry in organic and bio-organic catalysis: Using thermochemical properties to lend insight into mechanism. Retrieved from [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Proline-catalyzed aldol reactions - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Proline-based organocatalyst-mediated asymmetric aldol reaction of acetone with substituted aromatic aldehydes: an experimental and theoretical study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. New mechanistic studies on the proline-catalyzed aldol reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Study of short-lived and early reaction intermediates in organocatalytic asymmetric amination reactions by ion-mobility mass spectrometry - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. Identifying reactive intermediates by mass spectrometry - Chemical Science (RSC Publishing) [pubs.rsc.org]
Safety Operating Guide
Navigating the Safe Handling of (2S,4S)-4-Fluoro-2-pyrrolidinemethanol: A Guide for Laboratory Professionals
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with (2S,4S)-4-Fluoro-2-pyrrolidinemethanol. As a valued partner in your research, we are committed to providing information that extends beyond the product itself, ensuring the safety and success of your work. The following protocols and recommendations are built on a foundation of chemical safety principles and experience with related compounds.
Important Note: As of the compilation of this guide, a specific Safety Data Sheet (SDS) for this compound was not publicly available. The following guidance is therefore based on a conservative assessment of potential hazards, drawing from the safety profiles of structurally similar compounds, including pyrrolidine and other fluorinated organic molecules. It is imperative to conduct a thorough, institution-specific risk assessment before commencing any work and to consult the official SDS upon its availability.
Understanding the Hazard Profile: A Synthesis of Related Compounds
This compound is a substituted pyrrolidine. The parent compound, pyrrolidine, is a flammable liquid that can cause severe skin burns and eye damage. It is also harmful if swallowed or inhaled.[1][2] The introduction of a fluorine atom can significantly alter a molecule's reactivity and biological activity.[3] Therefore, it is prudent to handle this compound with a high degree of caution, assuming it may possess a combination of these hazardous properties.
Anticipated Hazards:
-
Corrosivity: Potential to cause severe skin burns and eye damage.
-
Toxicity: May be harmful if ingested, inhaled, or absorbed through the skin.
-
Flammability: While the alcohol functional group may alter the flammability compared to pyrrolidine, it should be treated as a potentially flammable substance. Keep away from heat, sparks, and open flames.[1][2]
-
Irritation: May cause respiratory tract irritation.
Personal Protective Equipment (PPE): Your First Line of Defense
A comprehensive PPE strategy is crucial for the safe handling of this compound. The following table outlines the recommended PPE for various laboratory operations.
| Operation | Minimum PPE Requirement | Rationale |
| Weighing and Aliquoting (Solid) | Safety glasses with side shields, nitrile gloves, lab coat. | To prevent eye and skin contact with the solid compound. |
| Solution Preparation and Transfers | Chemical splash goggles, nitrile gloves (consider double-gloving), lab coat, work in a certified chemical fume hood. | To protect against splashes and inhalation of vapors. |
| Running Reactions | Chemical splash goggles, face shield (if splash hazard is high), appropriate gloves (consult glove compatibility chart), flame-retardant lab coat, work in a certified chemical fume hood. | To provide maximum protection during potentially energetic reactions. |
Visualizing PPE Selection
The following workflow illustrates the decision-making process for selecting appropriate PPE.
Caption: A decision-making workflow for emergency response.
By adhering to these guidelines, you can foster a safe and productive research environment. Always prioritize safety and consult with your institution's safety professionals for specific guidance.
References
-
Plastics Europe. (2025). Guide for the Safe Handling of Fluoropolymer Resins. Retrieved from [Link]
-
Carl ROTH. Safety Data Sheet: 2-Pyrrolidone. Retrieved from [Link]
-
New Jersey Department of Health. HAZARD SUMMARY - Pyrrolidine. Retrieved from [Link]
-
BPI - Certified Compostable. Fluorinated Chemicals. Retrieved from [Link]
-
PubMed Central (PMC). Management of Solid Waste Containing Fluoride—A Review. Retrieved from [Link]
-
Loba Chemie. PYRROLIDINE FOR SYNTHESIS. Retrieved from [Link]
-
Science Ready. Safe Handing & Disposal of Organic Substances – HSC Chemistry. Retrieved from [Link]
-
Autech Industry Co.,Limited. (2S,4S)-4-Fluoro-pyrrolidine-2-carboxylic acid - (CAS 2438-57-5). Retrieved from [Link]
Sources
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
